molecular formula C7H5F2NO3 B1388429 (2,5-Difluoro-4-nitrophenyl)methanol CAS No. 1160474-68-9

(2,5-Difluoro-4-nitrophenyl)methanol

Cat. No.: B1388429
CAS No.: 1160474-68-9
M. Wt: 189.12 g/mol
InChI Key: RBUYLUYPBHZOCB-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-nitrophenyl)methanol (CAS 1160474-68-9) is a valuable fine chemical intermediate with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . This compound is a solid and must be handled with care; it is classified with the signal word "Danger" and has the hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Appropriate precautionary measures should always be followed. It is recommended to store the product sealed in a dry environment at room temperature . As a benzyl alcohol derivative bearing both nitro and fluoro substituents, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of the methanol group allows for further functionalization through oxidation or esterification, while the electron-withdrawing nitro group on the fluorinated aromatic ring makes it a potential candidate for nucleophilic aromatic substitution reactions. This enables researchers to create more complex structures for various applications, including the development of pharmaceutical intermediates and advanced materials. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2,5-difluoro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUYLUYPBHZOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670600
Record name (2,5-Difluoro-4-nitrophenyl)methanol
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Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160474-68-9
Record name 2,5-Difluoro-4-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160474-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Difluoro-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,5-Difluoro-4-nitrophenyl)methanol: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2,5-Difluoro-4-nitrophenyl)methanol is a fluorinated nitroaromatic compound of increasing interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on the phenyl ring, imparts distinct physicochemical characteristics that are crucial for its application in drug design and as a synthetic building block. The strategic placement of these functional groups significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions, thereby dictating its behavior in various chemical and biological systems.

This technical guide provides an in-depth analysis of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective utilization in their work. This document moves beyond a simple listing of data points to offer insights into the causality behind its properties, grounded in established chemical principles. All experimental protocols are presented as self-validating systems, ensuring reproducibility and reliability in the laboratory setting.

Core Physicochemical Properties

PropertyValue for this compound4-Nitrobenzyl alcohol2,5-Difluorobenzyl alcohol2-Fluoro-4-nitrobenzyl alcohol
CAS Number 1160474-68-9619-73-875853-20-2660432-43-9
Molecular Formula C₇H₅F₂NO₃C₇H₇NO₃C₇H₆F₂OC₇H₆FNO₃
Molecular Weight 189.12 g/mol 153.14 g/mol 144.12 g/mol 171.13 g/mol
Melting Point Data not available92-94 °CData not available103-105 °C
Boiling Point Data not available185 °C at 12 mmHgData not availableData not available
Flash Point 80 °C180 °CData not availableData not available
Appearance Likely a solidWhite to light yellow crystalline powderData not availableWhite to yellow solid

Expert Analysis: The presence of the highly electronegative fluorine atoms and the nitro group in this compound is expected to result in a higher melting point compared to the non-fluorinated analogue, 4-nitrobenzyl alcohol, due to stronger intermolecular dipole-dipole interactions and potentially favorable crystal packing. The observed melting point of the mono-fluorinated analogue, 2-fluoro-4-nitrobenzyl alcohol (103-105 °C), supports this hypothesis. The flash point of 80 °C is notably lower than that of 4-nitrobenzyl alcohol, a phenomenon that can be attributed to the influence of fluorination on the molecule's volatility and combustion properties.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The "like dissolves like" principle is a foundational concept in predicting solubility.

Expected Solubility of this compound:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of a hydroxyl group allows for hydrogen bonding with protic solvents. However, the overall aromatic and highly substituted nature of the molecule will likely limit its aqueous solubility. It is expected to be sparingly soluble in water but should exhibit good solubility in alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, ethyl acetate): The polar nature of the nitro group and the C-F bonds suggests good solubility in polar aprotic solvents. These solvents can effectively solvate the molecule through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexanes, toluene): Due to the significant polarity imparted by the nitro and hydroxyl groups, this compound is expected to have poor solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for qualitatively assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Selection of solvents: deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, dichloromethane (DCM), and hexanes.

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Allow the mixture to stand for 1 minute and visually inspect for any undissolved solid.

  • Record the compound as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant portion has dissolved), or "insoluble" (the majority of the solid remains undissolved).

G cluster_workflow Solubility Determination Workflow start Weigh ~10 mg of Compound add_solvent Add 1 mL of Solvent start->add_solvent To test tube vortex Vortex for 30s add_solvent->vortex observe Visual Observation vortex->observe Let stand for 1 min record Record Solubility observe->record

Caption: Workflow for the qualitative determination of solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for this compound are not widely published, a detailed prediction of the expected spectral features can be made based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum:

The proton NMR spectrum of this compound in a deuterated solvent such as CDCl₃ or DMSO-d₆ is expected to show distinct signals for the aromatic protons and the methylene protons of the alcohol.

  • Aromatic Protons: The two aromatic protons will appear as doublets of doublets due to coupling with the fluorine atoms and with each other. The electron-withdrawing nature of the nitro and fluoro groups will shift these signals downfield, likely in the range of 7.5-8.5 ppm.

  • Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

For comparison, the ¹H NMR spectrum of 4-nitrophenyl-methanol in CDCl₃ shows aromatic protons at δ 8.21 (d, J=8.7 Hz, 2H) and 7.53 (d, J=8.7 Hz, 2H), and the methylene protons at δ 4.83 (s, 2H).

Expected ¹³C NMR Spectrum:

The carbon NMR spectrum will be characterized by signals for the aromatic carbons and the methylene carbon.

  • Aromatic Carbons: The six aromatic carbons will appear in the range of 110-160 ppm. The carbons directly attached to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The carbons further away will show smaller coupling constants. The carbon bearing the nitro group will be significantly deshielded.

  • Methylene Carbon (-CH₂OH): The methylene carbon is expected to resonate in the region of 60-65 ppm.

As a reference, the ¹³C NMR spectrum of 4-nitrophenyl-methanol in CDCl₃ shows signals at δ 148.31, 147.42, 127.13, 123.86, and 64.12 ppm.

Experimental Protocol for NMR Analysis

G cluster_workflow NMR Sample Preparation start Weigh 5-10 mg of Compound add_solvent Add 0.6-0.7 mL of Deuterated Solvent start->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire

Caption: Standard workflow for preparing an NMR sample.

Procedure:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • Ensure complete dissolution, using a vortex or sonicator if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Alcohol): A strong band in the 1000-1260 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis (ATR)

Procedure:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum (Electron Impact - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 189.12) should be observed. Due to the presence of fluorine, the exact mass will be a key identifier.

  • Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire hydroxymethyl group (-CH₂OH, M-31). The nitro group can also undergo fragmentation.

Conclusion

This compound is a valuable compound with physical properties that are a direct consequence of its specific substitution pattern. The interplay between the hydroxyl, difluoro, and nitro functional groups results in a polar molecule with a predicted high melting point and characteristic spectroscopic signatures. The experimental protocols detailed in this guide provide a robust framework for the consistent and reliable determination of its key physical properties. A thorough understanding of these characteristics is paramount for the successful application of this compound in the fields of drug discovery and chemical synthesis.

References

  • PubChem. 4-Nitrobenzyl alcohol. National Center for Biotechnology Information. [Link]

  • Wang, X., Liu, R., Jin, Y., & Liang, X. (2008). Supporting Information for TEMPO/HCl/NaNO2 Catalyst: The Transition-Metal-Free Approach to Efficient Aerobic Oxidation of Alcohols into the Aldehydes and Ketones under Mild Conditions. Advanced Synthesis & Catalysis, 350(10), 1541-1545. [Link]

  • PubChem. 2,5-Difluorobenzyl alcohol. National Center for Biotechnology Information. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Academia.edu. Solubility test for Organic Compounds. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [https://saltise.ca/activity/organic-chemistry-introduction-to-solubility/]([Link]

An In-Depth Technical Guide to the Spectral Characterization of (2,5-Difluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,5-Difluoro-4-nitrophenyl)methanol (C₇H₅F₂NO₃, MW: 189.12 g/mol ) is a substituted aromatic alcohol with potential applications as a building block in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring two strongly electron-withdrawing fluorine atoms and a nitro group—creates a distinct electronic environment that profoundly influences its chemical reactivity and spectral properties. Accurate structural confirmation and purity assessment are paramount for its use in any research or development setting. This guide provides a comprehensive, in-depth analysis of the expected spectral data for this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust, predictive framework for researchers. The methodologies and interpretations herein are designed to serve as a benchmark for the analysis of this molecule and similarly substituted congeners.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous characterization. The strong electronegativity of the fluorine and nitro groups will significantly deshield adjacent nuclei, causing their signals to appear at higher chemical shifts (downfield).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals: two for the aromatic protons and one for the benzylic methylene protons. The hydroxyl proton (-OH) may appear as a broad singlet, or its signal may be exchanged with deuterium if a protic solvent like CD₃OD is used.

Causality Behind Predictions:

  • H-6: This proton is ortho to a fluorine atom (F-5) and meta to the nitro group. The strong deshielding effect of the ortho fluorine will push its chemical shift significantly downfield. It will be split by H-3 (meta coupling, small J) and F-5 (ortho coupling, larger J).

  • H-3: This proton is ortho to another fluorine atom (F-2) and the nitro group. The combined deshielding from these two powerful electron-withdrawing groups will make this the most downfield aromatic proton. It will be split by H-6 (meta coupling) and F-2 (ortho coupling).

  • -CH₂-: The methylene protons are adjacent to the electron-deficient aromatic ring, placing them in the typical benzylic region. They will likely be split into a triplet by the adjacent fluorine at position 2 (³JHF).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 8.20 - 8.35 Doublet of doublets (dd) ³JHF ≈ 8.5, ⁴JHH ≈ 3.0
H-6 7.95 - 8.10 Doublet of doublets (dd) ³JHF ≈ 9.0, ⁴JHH ≈ 3.0
-CH₂- 4.70 - 4.85 Triplet (t) ³JHF ≈ 2.5

| -OH | 5.50 - 5.70 | Broad singlet (br s) | - |

Note: DMSO-d₆ is chosen as a suitable solvent due to the polarity of the nitro and hydroxyl groups, ensuring good solubility.[2] The residual solvent peak for DMSO-d₆ appears around δ 2.50 ppm.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by strong C-F couplings, which are invaluable for assigning the carbon signals. The carbon atoms directly bonded to fluorine (C-2, C-5) will appear as doublets with large coupling constants (¹JCF). Other carbons will exhibit smaller couplings depending on their proximity to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-4 (C-NO₂) 148 - 150 Doublet of doublets (dd) ²JCF, ³JCF
C-2 (C-F) 155 - 158 Doublet (d) ¹JCF ≈ 250-260
C-5 (C-F) 153 - 156 Doublet (d) ¹JCF ≈ 245-255
C-1 (C-CH₂OH) 135 - 138 Doublet of doublets (dd) ²JCF, ³JCF
C-3 (C-H) 118 - 120 Doublet (d) ²JCF
C-6 (C-H) 115 - 117 Doublet (d) ²JCF

| -CH₂OH | 58 - 62 | Triplet (t) | ²JCF |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique essential for characterizing fluorinated molecules.[4][5] The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms, F-2 and F-5.

Causality Behind Predictions:

  • The chemical shifts are influenced by the substituents on the ring. The nitro group at C-4 will have a more pronounced effect on the ortho F-5 than the meta F-2.

  • The two fluorine atoms will couple to each other (⁴JFF) and to the neighboring aromatic protons, resulting in complex multiplets.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
F-2 -115 to -120 Doublet of doublets (dd) ⁴JFF ≈ 15, ³JHF(H-3) ≈ 8.5

| F-5 | -125 to -130 | Doublet of doublets (dd) | ⁴JFF ≈ 15, ³JHF(H-6) ≈ 9.0 |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity through systematic checks.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6]

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a standard one-pulse sequence.

  • Data Processing & Validation:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H and ¹³C spectra to the residual DMSO-d₆ solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).[3]

    • Integrate all signals in the ¹H spectrum and verify that the ratios correspond to the number of protons in the structure.

    • Analyze coupling patterns and measure J-values to confirm assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in DMSO-d6 a->b c Transfer to NMR Tube b->c d Lock & Shim c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Acquire 19F Spectrum d->g h Fourier Transform e->h f->h g->h i Phase & Baseline Correction h->i j Calibrate & Integrate i->j k Structural Assignment j->k

Caption: NMR experimental workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic absorption bands for the hydroxyl, nitro, aromatic, and C-F bonds.

Causality Behind Predictions:

  • -OH Stretch: A broad and strong absorption is expected in the 3200-3500 cm⁻¹ region, characteristic of an alcohol's hydrogen-bonded O-H stretch.

  • -NO₂ Stretches: The nitro group will exhibit two strong, sharp absorptions: an asymmetric stretch at a higher wavenumber (1520-1560 cm⁻¹) and a symmetric stretch at a lower wavenumber (1340-1360 cm⁻¹).[7]

  • C-F Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region are characteristic of aryl-fluorine bonds.

  • Aromatic C=C Stretches: Medium intensity peaks are expected in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3500 - 3200 Strong, Broad O-H Stretch Alcohol (-OH)
3100 - 3000 Medium C-H Stretch Aromatic
2950 - 2850 Medium C-H Stretch Aliphatic (-CH₂)
~1590, ~1470 Medium C=C Stretch Aromatic Ring
1560 - 1520 Strong Asymmetric N-O Stretch Nitro (-NO₂)
1360 - 1340 Strong Symmetric N-O Stretch Nitro (-NO₂)
1300 - 1200 Strong C-F Stretch Aryl-Fluoride

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern, convenient method for analyzing solid samples directly without extensive preparation.[8][9]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.[10]

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the built-in press to ensure firm contact between the sample and the crystal.[11]

    • Initiate the scan. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Cleanup and Validation:

    • Release the pressure and remove the sample powder.

    • Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

    • Validate the spectrum by identifying the key predicted functional group peaks.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and structural fragments of a molecule.[12] This leads to extensive fragmentation, which is highly useful for structure elucidation.[13]

Causality Behind Predictions:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (189.12). Its intensity may be moderate due to the lability of the benzyl alcohol and nitro functionalities.

  • Key Fragmentations:

    • Loss of -OH (M-17): A common fragmentation for alcohols, leading to a fragment at m/z 172.

    • Loss of -CH₂OH (M-31): Benzylic cleavage is favorable, resulting in a fragment at m/z 158.

    • Loss of -NO₂ (M-46): Fragmentation of the nitro group is characteristic, yielding a major peak at m/z 143.[14]

    • Loss of -NO (M-30): Another common nitroaromatic fragmentation, giving a peak at m/z 159.

Table 5: Predicted Major Fragments in EI-MS

m/z Value Proposed Fragment Identity
189 [C₇H₅F₂NO₃]⁺ Molecular Ion (M⁺)
172 [C₇H₄F₂NO₂]⁺ [M - OH]⁺
159 [C₇H₅F₂O₂]⁺ [M - NO]⁺
158 [C₆H₂F₂NO₂]⁺ [M - CH₂OH]⁺

| 143 | [C₇H₅F₂O]⁺ | [M - NO₂]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.[12]

  • Ionization:

    • Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[15][16] This energy is sufficient to cause both ionization and extensive, reproducible fragmentation.[13]

  • Mass Analysis:

    • Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection and Validation:

    • Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

    • Validate the spectrum by identifying the molecular ion peak and comparing the observed fragmentation pattern with the predicted pathways.

G M [M]⁺˙ m/z = 189 M_minus_OH [M-OH]⁺ m/z = 172 M->M_minus_OH - •OH M_minus_NO2 [M-NO₂]⁺ m/z = 143 M->M_minus_NO2 - •NO₂ M_minus_CH2OH [M-CH₂OH]⁺ m/z = 158 M->M_minus_CH2OH - •CH₂OH M_minus_NO [M-NO]⁺ m/z = 159 M->M_minus_NO - •NO

Sources

solubility of (2,5-Difluoro-4-nitrophenyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (2,5-Difluoro-4-nitrophenyl)methanol in Organic Solvents

Deconstructing the Molecule: A Predictive Analysis of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Let's dissect the key features of this compound to anticipate its behavior in various organic solvents.

  • The Aromatic Core: The central phenyl ring provides a nonpolar, hydrophobic backbone. This suggests a baseline affinity for nonpolar or moderately polar aromatic solvents through π-π stacking interactions.

  • Hydroxymethyl Group (-CH₂OH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will significantly enhance solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and to some extent in polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Nitro Group (-NO₂): The strongly electron-withdrawing and highly polar nitro group introduces a significant dipole moment to the molecule. It can act as a hydrogen bond acceptor. This will favor interactions with polar solvents.

  • Difluoro Substitution (-F): The two fluorine atoms are highly electronegative and contribute to the molecule's overall polarity. While individual C-F bonds are polar, the symmetrical arrangement of fluorine atoms in some molecules can reduce the overall molecular dipole. In this case, the 2,5-substitution pattern results in an asymmetrical distribution of electron density, contributing to the molecule's polarity. Fluorine atoms are weak hydrogen bond acceptors.

Integrated View: The presence of both a hydrophobic aromatic ring and multiple polar functional groups capable of hydrogen bonding suggests that this compound will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very nonpolar solvents (e.g., hexanes) or purely aqueous systems. Its optimal solubility will likely be found in polar organic solvents that can engage in the various intermolecular interactions facilitated by its functional groups.

The Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating experimental protocol for determining the solubility of this compound. This method, based on the isothermal shake-flask method, is a gold standard for solubility measurement.

Materials and Equipment
  • This compound (ensure purity is characterized, e.g., by HPLC, NMR)[1]

  • A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

  • Analytical balance (± 0.1 mg or better)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that a true equilibrium of solubility is achieved and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add a known volume of solvent A->B Dispense solvent C Incubate at constant temperature with agitation (e.g., 24-72h) B->C Seal and place in shaker D Allow suspension to settle C->D Achieve equilibrium E Filter an aliquot of the supernatant D->E Remove undissolved solid F Dilute the filtrate with a suitable mobile phase E->F Prepare for analysis G Analyze by validated HPLC method F->G Inject into HPLC I Quantify the concentration in the sample G->I Compare sample to standards H Prepare a calibration curve with standards of known concentration H->I Establish standard curve J Calculate solubility (e.g., in mg/mL or mol/L) I->J Final calculation

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of standard solutions of the compound at known concentrations and generate a calibration curve.

    • Inject the diluted samples and the standards into the HPLC system.

  • Quantification and Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticModerate to HighTo be determined
Ethyl AcetatePolar AproticModerateTo be determined
AcetonitrilePolar AproticModerateTo be determined
DichloromethaneNonpolarLow to ModerateTo be determined
TolueneNonpolar (Aromatic)Low to ModerateTo be determined
HexaneNonpolarVery LowTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined

Interpreting the Results:

  • High solubility in polar protic solvents (e.g., methanol) would confirm the dominant role of the hydroxymethyl group's hydrogen bonding capabilities.

  • Significant solubility in polar aprotic solvents (e.g., acetone, DMSO) would highlight the importance of the nitro group and the overall molecular dipole.

  • Low solubility in nonpolar solvents (e.g., hexane) would be expected due to the compound's polar nature.

  • Solubility in aromatic solvents like toluene will indicate the contribution of π-π interactions with the phenyl ring.

These solubility data are critical in various stages of drug development. For instance, in early-stage discovery, they inform the choice of solvents for reaction chemistry and purification. In formulation development, understanding the solubility in different excipients is key to designing an effective drug delivery system.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. All work with this compound and organic solvents must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Compound-Specific Hazards: While a specific safety data sheet (SDS) for this compound is not widely available, related nitroaromatic and fluorinated compounds can be skin and eye irritants.[2][3] Handle with care and avoid generating dust.

  • Solvent Hazards: Organic solvents present various hazards, including flammability, toxicity, and volatility.[4][5] Consult the SDS for each solvent before use and handle accordingly. For example, methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin.[4][5]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the . By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol, researchers can generate the reliable solubility data essential for advancing their work in organic synthesis, medicinal chemistry, and drug development. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities.

References

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • PubChem. (2-Fluoro-5-nitrophenyl)methanol. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

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Methodological & Application

Synthesis of Ethers from (2,5-Difluoro-4-nitrophenyl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Nitroaromatic Ethers

(2,5-Difluoro-4-nitrophenyl)methanol is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a nitro group on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Ethers derived from this alcohol are of particular interest as they are key intermediates in the synthesis of a wide range of biologically active compounds and advanced materials. The ether linkage provides a stable connection to other molecular fragments, while the fluorinated and nitrated phenyl ring can engage in specific interactions with biological targets or impart desirable properties to materials.

This guide provides a comprehensive overview of the synthetic strategies for preparing ethers from this compound, with a focus on practical application notes and detailed protocols for researchers in drug discovery and chemical development.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of ethers from this compound primarily relies on two classical yet powerful nucleophilic substitution reactions: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods depends on the nature of the alkylating agent and the desired reaction conditions.

The Williamson Ether Synthesis: A Robust and Versatile Method

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide.[1][2] In the context of this compound, the reaction proceeds by first deprotonating the benzylic alcohol to form a more nucleophilic alkoxide, which then attacks the alkyl halide in an SN2 reaction.[3][4]

Mechanism:

The reaction is initiated by a base that deprotonates the hydroxyl group of this compound. The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether.[3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A This compound C Alkoxide Intermediate A->C Deprotonation B Base (e.g., NaH) E Ether Product C->E SN2 Attack D Alkyl Halide (R-X) F Halide Salt (NaX)

Figure 1: Williamson Ether Synthesis Mechanism.

Causality Behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[3] Weaker bases like potassium carbonate (K2CO3) can also be used, often in conjunction with a phase-transfer catalyst to enhance reactivity.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more exposed and reactive. They also do not participate in the reaction.

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are preferred as they are most susceptible to SN2 attack and minimize the risk of elimination side reactions.[3]

The Mitsunobu Reaction: Mild Conditions for Inversion of Stereochemistry

The Mitsunobu reaction offers a milder alternative for ether synthesis, proceeding under neutral conditions and at lower temperatures.[5][6] This reaction is particularly useful when dealing with sensitive substrates or when an inversion of stereochemistry at a chiral alcohol center is desired (though not applicable to the achiral this compound). The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

Mechanism:

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then protonates the alcohol, which subsequently attacks the phosphorus atom, displacing the hydrazine byproduct. The resulting alkoxyphosphonium salt is a highly activated intermediate that is readily attacked by a nucleophile (in this case, another alcohol or a phenol) to form the ether with inversion of configuration at the carbon atom of the original alcohol.[8]

Mitsunobu_Reaction cluster_0 Activation cluster_1 Nucleophilic Attack A This compound C Alkoxyphosphonium Salt A->C Activation B PPh3 + DEAD/DIAD E Ether Product C->E SN2 Attack D Nucleophile (R'-OH) F Triphenylphosphine oxide + Hydrazine byproduct

Figure 2: Mitsunobu Reaction Mechanism.

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: The Mitsunobu reaction is typically run with stoichiometric amounts of the alcohol, nucleophile, phosphine, and azodicarboxylate.

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction as it is inert and effectively dissolves all the reactants.

  • Temperature Control: The reaction is usually initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.

Detailed Application Notes and Protocols

Protocol 1: Williamson Ether Synthesis of (2,5-Difluoro-4-nitrophenyl)methyl ethers

This protocol provides a general method for the synthesis of various alkyl ethers of this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:

Alkyl HalideBaseSolventReaction Time (h)Yield (%)
Methyl IodideNaHDMF1285-95
Ethyl BromideNaHDMF1880-90
Benzyl BromideNaHDMF2475-85

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Protocol 2: Mitsunobu Reaction for the Synthesis of Aryl Ethers of this compound

This protocol is suitable for the synthesis of ethers from phenols or other acidic hydroxyl compounds.

Materials:

  • This compound

  • Phenol or substituted phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent), the phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) prior to chromatography.

Quantitative Data Summary:

NucleophilePhosphineAzodicarboxylateSolventReaction Time (h)Yield (%)
PhenolPPh3DIADTHF1670-80
4-MethoxyphenolPPh3DIADTHF1875-85
4-NitrophenolPPh3DIADTHF2465-75

Note: The acidity of the phenolic nucleophile can affect the reaction rate and yield. More acidic phenols generally react more efficiently.

Trustworthiness: Self-Validating Systems and Characterization

To ensure the successful synthesis and purity of the target ethers, a robust analytical workflow is essential.

Workflow for Synthesis and Validation:

Validation_Workflow A Reaction Setup & Monitoring (TLC) B Work-up & Crude Isolation A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS, IR) C->D E Purity Analysis (HPLC/GC) D->E F Final Product E->F

Figure 3: Experimental workflow for synthesis and validation.

Expected Characterization Data:

  • 1H NMR: The formation of the ether will be confirmed by the appearance of a new set of signals corresponding to the alkyl or aryl group introduced, and a characteristic downfield shift of the benzylic protons of the (2,5-Difluoro-4-nitrophenyl)methyl moiety.

  • 13C NMR: The carbon spectrum will show new signals for the introduced R-group and a shift in the benzylic carbon signal.

  • 19F NMR: The two fluorine signals will be present, and their chemical shifts may be slightly altered upon ether formation.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the desired ether product should be observed.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting alcohol and the appearance of a C-O-C stretching band will confirm the formation of the ether.

Conclusion and Future Perspectives

The Williamson ether synthesis and the Mitsunobu reaction are reliable and versatile methods for the preparation of ethers from this compound. The choice of method will be dictated by the specific requirements of the synthesis, such as the nature of the coupling partner and the desired reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize these valuable compounds for their applications in drug discovery and materials science. Further exploration into catalytic and more environmentally benign methods for ether synthesis will undoubtedly expand the synthetic chemist's toolkit for accessing these important molecules.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of nitrophenyl alkyl ethers. US5399773A.
  • AdiChemistry. (n.d.). Williamson's Synthesis | Explanation. Retrieved from [Link]

  • Google Patents. (2010). Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. CN101913997A.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (1998). Process for the preparation of disubstituted carbonates. US5773625A.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • MDPI. (n.d.). Mitsunobu Reaction. In Encyclopedia. Retrieved from [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • Taylor & Francis Online. (2006). Oxidation of Benzyl Ethers via Phase Transfer Catalysis. Synthetic Communications, 16(11), 1371-1376. Retrieved from [Link]

  • Google Patents. (1988). Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. US4758579A.
  • National Center for Biotechnology Information. (2021). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(22), 6953. Retrieved from [Link]

Sources

Application Notes and Protocols: (2,5-Difluoro-4-nitrophenyl)methanol as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Light for Spatiotemporal Control in Chemical and Biological Systems

Photolabile protecting groups (PPGs), or "caged" compounds, are powerful tools in chemistry and biology, enabling the precise release of active molecules with spatiotemporal control using light as a non-invasive trigger.[1][2] This technology has found widespread applications, from fundamental studies of cellular signaling to advanced drug delivery systems.[2] The ortho-nitrobenzyl moiety is a cornerstone of PPG technology, prized for its robust photochemistry and synthetic accessibility.[1][3] This application note provides a detailed guide to the use of a specific derivative, (2,5-Difluoro-4-nitrophenyl)methanol, as a versatile photolabile protecting group.

The introduction of fluorine atoms onto the aromatic ring of the nitrobenzyl chromophore is a strategic modification aimed at fine-tuning the electronic and, consequently, the photophysical properties of the protecting group. The strong electron-withdrawing nature of fluorine can influence the absorption characteristics and the kinetics of the photocleavage reaction. While specific experimental data for this compound is not widely available, this guide will provide a comprehensive framework for its application based on the well-established principles of nitrobenzyl photochemistry and data from structurally related compounds.

Properties and Characteristics

The (2,5-Difluoro-4-nitrophenyl)methyl protecting group is anticipated to share the core photochemical properties of other ortho-nitrobenzyl derivatives. The key characteristics are summarized in the table below. It is important to note that the absorption maximum (λmax) and quantum yield (Φu) are estimations based on literature for similar fluorinated and substituted nitrobenzyl compounds, and experimental verification is recommended for specific applications.

PropertyValue (Estimated)Rationale and Key Considerations
Chemical Formula C7H5F2NO3-
Molecular Weight 189.12 g/mol -
CAS Number 1160474-68-9For unambiguous identification.
Absorption Maximum (λmax) ~350-370 nmBased on typical o-nitrobenzyl ethers, with potential slight shifts due to fluorine substitution.[4]
Recommended Irradiation Wavelength 365 nmA common wavelength for o-nitrobenzyl cleavage, minimizing potential damage to biological systems.[4][5]
Quantum Yield of Uncaging (Φu) 0.05 - 0.2This is a critical parameter for cleavage efficiency.[1] The actual value is dependent on the leaving group and solvent conditions.[6]
Byproduct 2,5-Difluoro-4-nitrosobenzaldehydeThis byproduct can be reactive and may require scavenging in biological applications.[7]

Mechanism of Photocleavage: The Norrish Type II Rearrangement

The photocleavage of the (2,5-Difluoro-4-nitrophenyl)methyl protecting group proceeds through a well-established Norrish Type II intramolecular rearrangement upon absorption of UV light.[1]

.dot

Photocleavage Mechanism A Protected Substrate (2,5-Difluoro-4-nitrophenyl)methyl ether B Excited State (n-π* transition) A->B hν (365 nm) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Uncaged Substrate (R-OH) D->E Cleavage F 2,5-Difluoro-4-nitrosobenzaldehyde D->F Cleavage

Caption: Photocleavage mechanism of the (2,5-Difluoro-4-nitrophenyl)methyl group.

  • Photoexcitation: The process is initiated by the absorption of a photon (typically around 365 nm), which promotes the nitro group to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate undergoes a rapid rearrangement to a cyclic species, which then fragments to release the protected functional group (the "uncaged" substrate) and the byproduct, 2,5-Difluoro-4-nitrosobenzaldehyde.

Experimental Protocols

The following protocols provide a general framework for the protection of an alcohol and its subsequent photolytic deprotection. These should be considered as starting points, and optimization of reaction conditions (e.g., solvent, temperature, and reaction time) is recommended for specific substrates.

Protocol 1: Protection of a Model Alcohol (e.g., Benzyl Alcohol)

This protocol describes the synthesis of a (2,5-Difluoro-4-nitrophenyl)methyl ether from the corresponding bromide.

Materials:

  • This compound

  • Phosphorus tribromide (PBr3) or similar brominating agent

  • Model alcohol (e.g., Benzyl Alcohol)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of (2,5-Difluoro-4-nitrophenyl)methyl bromide:

    • Caution: PBr3 is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr3 (typically 0.3-0.5 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO3 solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure. The crude bromide is often used directly in the next step without further purification.

  • Protection of the Alcohol:

    • Caution: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

    • In a separate flask, dissolve the model alcohol in anhydrous DMF.

    • Carefully add NaH (1.1-1.5 equivalents) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to an hour to form the alkoxide.

    • Add a solution of the crude (2,5-Difluoro-4-nitrophenyl)methyl bromide in a minimal amount of anhydrous DMF dropwise to the alkoxide solution.

    • Stir the reaction at room temperature overnight, or until TLC analysis indicates the consumption of the starting alcohol.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure protected alcohol.

Protocol 2: Photolytic Deprotection (Uncaging)

This protocol outlines the general procedure for the light-induced cleavage of the (2,5-Difluoro-4-nitrophenyl)methyl protecting group.

.dot

Experimental_Workflow cluster_0 Protection cluster_1 Deprotection cluster_2 Analysis P1 Substrate + Protecting Group Precursor P2 Reaction P1->P2 P3 Purification P2->P3 D1 Protected Substrate in Solution P3->D1 Characterized Protected Substrate D2 Irradiation (365 nm) D1->D2 D3 Reaction Monitoring (TLC, HPLC, NMR) D2->D3 A1 Work-up and Purification D3->A1 Completion A2 Characterization of Uncaged Product A1->A2

Caption: General experimental workflow for using the photolabile protecting group.

Materials and Equipment:

  • Protected substrate

  • Appropriate solvent (e.g., methanol, acetonitrile, buffer solution)

  • UV lamp with an output centered at 365 nm (e.g., mercury lamp with a filter)[3]

  • Quartz or borosilicate glass reaction vessel (as standard glass may absorb UV light)

  • Stirring plate

  • Analytical instruments for monitoring (TLC, HPLC, NMR, UV-Vis)[4]

Procedure:

  • Sample Preparation:

    • Dissolve the protected substrate in a suitable solvent to a desired concentration. The choice of solvent can influence the cleavage efficiency and should be transparent at the irradiation wavelength. For biological experiments, aqueous buffer solutions are commonly used.

  • Irradiation:

    • Place the solution in the reaction vessel and position it at a fixed distance from the UV lamp. Ensure consistent geometry for reproducible results.

    • Irradiate the solution with 365 nm light while stirring. The irradiation time will depend on the concentration of the substrate, the quantum yield of the protecting group, and the intensity of the light source.

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture and analyze them by TLC, HPLC, or UV-Vis spectroscopy to monitor the disappearance of the starting material and the appearance of the uncaged product.[4]

    • 1H NMR spectroscopy can also be used to follow the reaction by observing the disappearance of the benzylic protons of the protecting group and the appearance of signals corresponding to the free substrate and the nitrosobenzaldehyde byproduct.[4]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by standard techniques such as column chromatography, crystallization, or extraction to isolate the uncaged substrate from the photolytic byproduct.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Protection Reaction • Inactive base (e.g., old NaH).• Wet solvents or reagents.• Steric hindrance of the substrate.• Use fresh, high-quality base.• Ensure all solvents and glassware are rigorously dried.• Increase reaction temperature or time; consider a stronger, non-nucleophilic base.
Low Yield of Protected Product • Side reactions.• Difficult purification.• Optimize reaction conditions (temperature, stoichiometry).• Explore alternative purification methods (e.g., different chromatography conditions).
Incomplete Photolysis • Insufficient irradiation time or intensity.• Solvent absorbing at the irradiation wavelength.• Inner filter effect (solution is too concentrated).• Increase irradiation time or use a more powerful lamp.• Use a solvent that is transparent at 365 nm.• Dilute the reaction mixture.
Formation of Side Products during Photolysis • Reactivity of the nitroso byproduct.• Photodegradation of the uncaged product.• Add a scavenger for the nitroso-aldehyde byproduct (e.g., a diene for a Diels-Alder reaction).[7]• Monitor the reaction closely and stop irradiation once the starting material is consumed.
Difficulty Reproducing Results • Inconsistent lamp output.• Variable distance from the lamp.• Temperature fluctuations.• Use a calibrated photometer to measure lamp intensity.• Maintain a fixed and recorded distance between the lamp and the sample.• Control the temperature of the reaction vessel.

Conclusion

This compound offers a promising platform for the development of novel photolabile protecting groups. Its synthesis is accessible through standard organic chemistry methods, and its cleavage is based on the well-understood and robust photochemistry of the ortho-nitrobenzyl group. The fluorine substituents are poised to modulate the electronic properties, potentially offering advantages in terms of cleavage kinetics or spectroscopic characteristics. While further experimental characterization of its specific photophysical properties is warranted, the protocols and principles outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to explore the utility of this compound in their respective fields. The ability to precisely control the release of active molecules with light continues to be a driving force for innovation, and this compound represents a valuable addition to the toolbox of photolabile protecting groups.

References

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

  • Wikipedia. (2023). Photolabile protecting group. In Wikipedia. [Link]

  • Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved January 26, 2026, from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds.... Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. Retrieved January 26, 2026, from [Link]

  • Singh, A., & De, S. (2020). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 21(1-2), 46–64. [Link]

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  • Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5464–5521. [Link]

  • Chiang, Y., Kresge, A. J., & Zhu, Y. (2002). Sequential Removal of Photolabile Protecting Groups for Carbonyls with Controlled Wavelength. The Journal of Organic Chemistry, 67(26), 9244–9248. [Link]

  • Donoval, D., & Wegner, H. A. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4238. [Link]

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  • Singh, A., & De, S. (2020). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 21(1-2), 46–64. [Link]

  • ResearchGate. (n.d.). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity | Request PDF. Retrieved January 26, 2026, from [Link]

  • Bochet, C. G. (2001). o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, (1), 125–142. [Link]

  • Di Donato, M., Fabbrizzi, L., & Licchelli, M. (2022). Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. Chemical Communications, 58(56), 7851–7854. [Link]

  • Barner-Kowollik, C., & Lauer, A. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1203–1213. [Link]

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  • Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5464–5521. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (2,5-Difluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

(2,5-Difluoro-4-nitrophenyl)methanol is a richly functionalized aromatic compound poised for strategic application in the synthesis of diverse heterocyclic scaffolds. Its utility stems from the orthogonal reactivity of its key functional groups: two fluorine atoms activated for nucleophilic aromatic substitution (SNAr), a nitro group that can be readily reduced to a reactive amine, and a hydroxymethyl moiety that can be further elaborated or participate in cyclization. The electronic properties of the ring, governed by the strongly electron-withdrawing nitro group, render the fluorine atom at the C-2 position particularly susceptible to displacement by nucleophiles, offering a reliable handle for regioselective functionalization.[1][2]

This guide provides detailed, field-proven insights and protocols for leveraging this compound in the construction of valuable heterocyclic cores, such as dihydroquinazolines and benzoxazines. These motifs are prevalent in medicinal chemistry and materials science, and the methodologies presented herein offer a robust starting point for their synthesis and further derivatization.

Strategic Overview: Pathways to Heterocyclic Diversity

The synthetic strategies detailed below hinge on a logical sequence of reactions that exploit the inherent reactivity of the starting material. Two primary pathways are explored:

  • Pathway A: Dihydroquinazoline Synthesis. This route involves an initial regioselective SNAr reaction with an amine, followed by reduction of the nitro group to generate a key ortho-diamino intermediate, which is then cyclized.

  • Pathway B: Benzoxazine Synthesis. This pathway commences with the substitution of a fluorine with an oxygen nucleophile, followed by nitro group reduction to an ortho-aminophenol, and subsequent condensation with a carbonyl compound to forge the oxazine ring.

Pathway A: Synthesis of a Dihydroquinazoline Derivative

This protocol outlines a three-step synthesis of a substituted 1,2-dihydroquinazoline, a scaffold of significant interest in medicinal chemistry. The strategy relies on the initial selective displacement of the C-2 fluorine, followed by the formation of a crucial diamino intermediate that is predisposed to cyclization.

Workflow for Dihydroquinazoline Synthesis

G A This compound B Step 1: Regioselective SNAr (5-Fluoro-2-(benzylamino)-4-nitrophenyl)methanol A->B  Benzylamine, Base (e.g., K2CO3), DMSO, 80°C C Step 2: Nitro Group Reduction (4-Amino-2-(benzylamino)-5-fluorophenyl)methanol B->C  Fe/NH4Cl, EtOH/H2O, reflux   D Step 3: Cyclization 3-Benzyl-6-fluoro-1,2,3,4-tetrahydroquinazolin-4-ol C->D  Aqueous Formaldehyde, EtOH, rt  

Caption: Synthetic workflow for the preparation of a dihydroquinazoline derivative.

Step 1: Regioselective Nucleophilic Aromatic Substitution

Rationale: The fluorine atom at C-2 is activated by both the ortho and para nitro group, making it significantly more electrophilic than the fluorine at C-5.[3] This allows for a highly regioselective substitution with an amine nucleophile. Benzylamine is chosen as a representative primary amine. A non-nucleophilic base is used to scavenge the HF generated.

Protocol:

  • To a solution of this compound (1.0 eq.) in dimethyl sulfoxide (DMSO, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add benzylamine (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (5-Fluoro-2-(benzylamino)-4-nitrophenyl)methanol.

Reagent/SolventMolar Eq.PuritySupplier (Example)
This compound1.0>98%Sigma-Aldrich
Benzylamine1.1>99%Acros Organics
Potassium Carbonate (anhydrous)2.0>99%Fisher Scientific
DMSO (anhydrous)->99.8%Sigma-Aldrich
Ethyl Acetate-ACS GradeVWR Chemicals
Step 2: Reduction of the Nitro Group

Rationale: The reduction of the nitro group to a primary amine is a critical step to set up the intramolecular cyclization. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, mild, and effective method for this transformation, well-tolerated by other functional groups.[4]

Protocol:

  • Suspend (5-Fluoro-2-(benzylamino)-4-nitrophenyl)methanol (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (NH₄Cl, 4.0 eq.) and iron powder (Fe, 5.0 eq.).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield (4-Amino-2-(benzylamino)-5-fluorophenyl)methanol, which can often be used in the next step without further purification.

Step 3: Intramolecular Cyclization

Rationale: The resulting ortho-diaminobenzyl alcohol derivative is now primed for cyclization. Reaction with an electrophilic one-carbon source, such as formaldehyde, will lead to the formation of the dihydroquinazoline ring system.[4][5]

Protocol:

  • Dissolve the crude (4-Amino-2-(benzylamino)-5-fluorophenyl)methanol (1.0 eq.) in ethanol (0.2 M).

  • Add aqueous formaldehyde (37% solution, 1.5 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final product, 3-Benzyl-6-fluoro-1,2,3,4-tetrahydroquinazolin-4-ol.

Pathway B: Synthesis of a Benzoxazine Derivative

This pathway demonstrates the synthesis of a benzoxazine, another important heterocyclic scaffold. The strategy here involves an initial SNAr with an oxygen nucleophile to generate a phenol, which, after reduction of the nitro group, serves as the key precursor for the benzoxazine ring formation.

Workflow for Benzoxazine Synthesis

G A This compound B Step 1: SNAr with Hydroxide (5-Fluoro-2-hydroxy-4-nitrophenyl)methanol A->B  NaOH, H2O/Dioxane, 100°C C Step 2: Nitro Group Reduction (4-Amino-5-fluoro-2-hydroxyphenyl)methanol B->C  H2 (g), Pd/C, MeOH, rt D Step 3: Benzoxazine Formation 7-Fluoro-3,4-dihydro-2H-benzo[e][1,3]oxazin-5-yl)methanol C->D  Aqueous Formaldehyde, Toluene, reflux (Dean-Stark)

Caption: Synthetic workflow for the preparation of a benzoxazine derivative.

Step 1: Nucleophilic Aromatic Substitution with Hydroxide

Rationale: To generate the required phenol functionality, a nucleophilic substitution of the activated C-2 fluorine with a hydroxide ion is performed. A co-solvent system may be necessary to ensure solubility of the starting material.

Protocol:

  • Dissolve this compound (1.0 eq.) in a mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to 100 °C.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Acidify the reaction mixture with dilute HCl (e.g., 1 M) to a pH of ~2-3.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield (5-Fluoro-2-hydroxy-4-nitrophenyl)methanol.

Reagent/SolventMolar Eq.PuritySupplier (Example)
This compound1.0>98%Sigma-Aldrich
Sodium Hydroxide2.0>98%VWR Chemicals
1,4-Dioxane-ACS GradeSigma-Aldrich
Hydrochloric Acid (1 M)--Fisher Scientific
Step 2: Reduction of the Nitro Group

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine, yielding the key ortho-aminophenol intermediate. Palladium on carbon is a standard and reliable catalyst for this transformation.

Protocol:

  • Dissolve (5-Fluoro-2-hydroxy-4-nitrophenyl)methanol (1.0 eq.) in methanol.

  • Add 10% Palladium on carbon (Pd/C, ~5 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir vigorously at room temperature until hydrogen uptake ceases. Monitor by TLC.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (4-Amino-5-fluoro-2-hydroxyphenyl)methanol, which is often used directly in the next step.

Step 3: Benzoxazine Ring Formation

Rationale: The condensation of the ortho-aminophenol with an aldehyde (in this case, formaldehyde) leads to the formation of the 1,3-benzoxazine ring.[6][7] This reaction is typically performed under conditions that facilitate the removal of water to drive the reaction to completion.

Protocol:

  • To a solution of crude (4-Amino-5-fluoro-2-hydroxyphenyl)methanol (1.0 eq.) in toluene, add aqueous formaldehyde (37% solution, 2.2 eq.).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture.

  • Continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • Purify the residue by column chromatography to afford the final product, (7-Fluoro-3,4-dihydro-2H-benzo[e][8][9]oxazin-5-yl)methanol.

Conclusion and Outlook

The protocols outlined in this application note demonstrate the synthetic versatility of this compound as a precursor for pharmaceutically relevant heterocyclic systems. The predictable regioselectivity of the initial SNAr reaction, coupled with the reliable transformation of the nitro and hydroxymethyl groups, provides a robust platform for the generation of molecular diversity. Researchers can adapt these methodologies by varying the nucleophile in the initial step or the carbonyl component in the final cyclization to access a wide array of novel compounds for drug discovery and materials science applications.

References

  • Holly, F. W., & Cope, A. C. (1944). Condensation Reactions. I. The Condensation of Aldehydes with β-Imino- and β-Amino-nitriles. Journal of the American Chemical Society, 66(11), 1875–1879. [Link]

  • Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-benzoxazines. A New Class of Cyclic Trivalent Nitrogen Compounds. Journal of the American Chemical Society, 71(2), 609–612. [Link]

  • ResearchGate. Direct conversion of benzylic alcohols 1 a,c,d into nitroalkenes... [Link]

  • ResearchGate. Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. [Link]

  • ResearchGate. Various Synthetic Methods of Benzoxazine Monomers. [Link]

  • ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]

  • Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. [Link]

  • NIH National Library of Medicine. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Master Organic Chemistry. Making Alkyl Halides From Alcohols. [Link]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. [Link]

  • NIH National Library of Medicine. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • ACS Publications. Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. Design and Synthesis of Bio-Based Benzoxazines. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]

  • NIH National Library of Medicine. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. [Link]

  • ResearchGate. What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? [Link]

  • YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Link]

  • Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • YouTube. introduction to regioselectivity in aromatic reactions. [Link]

  • RSC Publishing. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nit. [Link]

  • MDPI. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. [Link]

  • ResearchGate. Synthesis and Properties of Benzoxazine Resins. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

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Application Notes and Protocols: The Mitsunobu Reaction with (2,5-Difluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of the Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific conversion of a primary or secondary alcohol to a variety of other functional groups, including esters, ethers, and azides.[1] This dehydration-condensation reaction, typically employing a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), offers a powerful tool for C-O, C-N, and C-S bond formation under mild conditions.[1][2] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, proceeding via an SN2 mechanism.[1][3] This characteristic makes it particularly valuable in the synthesis of complex molecules and natural products where precise stereochemical control is paramount.[2][3]

The Substrate: (2,5-Difluoro-4-nitrophenyl)methanol

This compound is a valuable building block in medicinal chemistry and materials science.[4] Its aromatic ring is highly functionalized with two electron-withdrawing fluorine atoms and a strongly electron-withdrawing nitro group. These substituents significantly influence the reactivity of the benzylic alcohol. The electron-deficient nature of the aromatic ring can enhance the acidity of the hydroxyl proton, potentially facilitating its activation in the Mitsunobu reaction. However, the electronic effects on the stability of the resulting alkoxyphosphonium intermediate and the subsequent SN2 displacement warrant careful consideration of reaction conditions.

Core Mechanism and Key Considerations

The mechanism of the Mitsunobu reaction is a well-studied, multi-step process.[1][3][5]

  • Activation of the Phosphine: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[1][5]

  • Proton Transfer: The acidic pronucleophile (the incoming nucleophile, Nu-H) protonates the betaine, generating a phosphonium salt and the anion of the nucleophile.[5]

  • Formation of the Alkoxyphosphonium Salt: The alcohol, in this case this compound, attacks the activated phosphonium species, displacing the hydrazide byproduct and forming a key alkoxyphosphonium salt. This step effectively converts the hydroxyl group into a good leaving group.

  • SN2 Displacement: The conjugate base of the pronucleophile then displaces the activated alcohol via an SN2 reaction, leading to the desired product with inverted stereochemistry (if the carbon is a stereocenter) and the formation of triphenylphosphine oxide (TPPO) as a byproduct.[1][3]

Key Considerations for this compound:
  • Acidity of the Nucleophile: The incoming nucleophile must be sufficiently acidic (generally with a pKa ≤ 15) to protonate the betaine intermediate.[6] For less acidic nucleophiles, side reactions can occur.[1]

  • Steric Hindrance: While this compound is a primary alcohol and thus sterically accessible, bulky nucleophiles may slow down the SN2 displacement.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common and generally preferred solvent for the Mitsunobu reaction.[6] Other aprotic solvents like dichloromethane (DCM) or dioxane can also be used.

  • Order of Addition: The order of reagent addition is crucial for a successful Mitsunobu reaction. Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in the solvent and cooled before the dropwise addition of the azodicarboxylate.[1][6]

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Alcohol This compound Nucleophile Nu-H Nucleophile->Alkoxyphosphonium Product Product (R-Nu) Alkoxyphosphonium->Product SN2 attack by Nu⁻ TPPO TPPO Alkoxyphosphonium->TPPO Hydrazide DEAD-H₂

Caption: Key steps in the Mitsunobu reaction with this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the Mitsunobu reaction of this compound with a generic carboxylic acid nucleophile. The stoichiometry and reaction times may need to be optimized for different nucleophiles.

Materials and Reagents:

  • This compound

  • Carboxylic acid (or other suitable nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Add anhydrous THF (approximately 10 mL per mmol of alcohol) to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-24 hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid), water, and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from triphenylphosphine oxide and other byproducts.

Data Presentation: Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry (Alcohol:Nucleophile:PPh₃:DIAD/DEAD) 1.0 : 1.2-1.5 : 1.5 : 1.5Excess nucleophile and reagents are often used to drive the reaction to completion.
Solvent Anhydrous THFGood solubility for most reactants and does not interfere with the reaction.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time 6-24 hoursDependent on the specific nucleophile and substrate; should be monitored by TLC.

Troubleshooting and Side Reactions

  • Low Yield:

    • Cause: Incomplete reaction.

    • Solution: Increase reaction time, slightly increase the equivalents of reagents, or gently heat the reaction mixture (use caution with azodicarboxylates).

    • Cause: The nucleophile is not acidic enough (pKa > 13).[1]

    • Solution: Consider using a more acidic nucleophile or a different coupling strategy.

  • Formation of Byproducts:

    • Cause: The azodicarboxylate can act as a nucleophile.[1]

    • Solution: Ensure the primary nucleophile is sufficiently reactive and present in a slight excess.

    • Cause: Elimination reactions can occur with secondary alcohols, though this is less of a concern with primary alcohols like this compound.

  • Difficulty in Purification:

    • Cause: Triphenylphosphine oxide (TPPO) can be difficult to separate from the product.

    • Solution: Several methods exist for TPPO removal, including precipitation from a nonpolar solvent, chromatography on silica gel, or using polymer-supported triphenylphosphine.

Applications in Drug Development

Derivatives of this compound are of interest in drug discovery. For instance, substituted furan derivatives have been investigated for their potential to overcome P-glycoprotein mediated multidrug resistance in cancer cells.[7] The ability to readily modify the hydroxyl group of this compound via the Mitsunobu reaction allows for the synthesis of diverse libraries of compounds for screening in various biological assays.

Alternative Synthetic Approaches

While the Mitsunobu reaction is a powerful tool for ether synthesis, the Williamson ether synthesis is a classic alternative.[8] This method involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[8] For the synthesis of ethers from this compound, this would involve deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.[8] However, the Mitsunobu reaction often offers milder conditions and can be more suitable for complex molecules with sensitive functional groups.

References

  • Butt, T. T., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Google Patents. Process for the preparation of nitrophenyl alkyl ethers.
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  • ResearchGate. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. Available at: [Link]

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  • ResearchGate. Mechanochemical Mitsunobu Reactions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. Available at: [Link]

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Application Note: (2,5-Difluoro-4-nitrophenyl)methanol as a Bioreductive Trigger for Hypoxia-Activated Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of prodrugs, biologically inactive derivatives of therapeutic agents, represents a cornerstone of modern medicinal chemistry. This strategy aims to overcome pharmacokinetic and pharmacodynamic obstacles, such as poor solubility, instability, or off-target toxicity.[1] A particularly compelling application of prodrug technology is in oncology, where hypoxia-activated prodrugs (HAPs) are designed for selective activation within the low-oxygen microenvironment characteristic of solid tumors.[2] This targeted approach promises to enhance therapeutic efficacy while minimizing damage to healthy, well-oxygenated tissues.

Nitroaromatic compounds are prominent among the "triggers" used in HAPs.[3] Their activation hinges on enzymatic reduction of the nitro group, a process that is favored under hypoxic conditions and suppressed in the presence of oxygen. This reduction initiates a cascade of chemical transformations, culminating in the release of the active drug. This application note provides a comprehensive guide to the use of (2,5-Difluoro-4-nitrophenyl)methanol as a potential bioreductive trigger in prodrug synthesis. While this specific molecule is presented as a representative example, the principles and protocols described herein are broadly applicable to other substituted nitrobenzyl alcohols for the development of novel HAPs.

The Chemistry of the this compound Trigger

The this compound moiety serves as the bioreductive "trigger" in a prodrug construct. Its core mechanism of action is based on a reductive activation pathway that leads to the release of a therapeutic "effector" molecule.

Mechanism of Bioreductive Activation

The activation of a prodrug incorporating the this compound trigger is a multi-step process initiated by nitroreductase enzymes, which are often overexpressed in hypoxic tumor cells:

  • One-Electron Reduction: In a low-oxygen environment, nitroreductases catalyze the one-electron reduction of the nitro group (NO₂) to a nitro radical anion (NO₂⁻).[4]

  • Futile Redox Cycling vs. Further Reduction: Under normoxic conditions, this radical anion is rapidly re-oxidized back to the nitro group by molecular oxygen, preventing prodrug activation and constituting a "futile redox cycle".[4] In hypoxic conditions, the lack of oxygen allows the radical anion to persist and undergo further reduction.

  • Formation of Electron-Donating Species: The nitro radical anion is further reduced to nitroso (NO), hydroxylamino (NHOH), and ultimately amino (NH₂) species.[5] The formation of the hydroxylamino and amino groups is critical, as these are strong electron-donating groups.

  • Self-Immolative Fragmentation: The presence of a strongly electron-donating group on the aromatic ring initiates a spontaneous 1,6-elimination reaction. This electronic cascade results in the cleavage of the bond connecting the trigger to the linker and the active drug, releasing the therapeutic agent in its active form.[6]

Diagram of the Activation Pathway

Bioreductive Activation Pathway cluster_0 Hypoxic Conditions cluster_1 Normoxic Conditions Prodrug Prodrug (Inactive) Radical Nitro Radical Anion Prodrug->Radical Nitroreductase (1e⁻ reduction) Radical_norm Nitro Radical Anion Hydroxylamine Hydroxylamine/Amine Intermediate Radical->Hydroxylamine Further Reduction ActiveDrug Active Drug (Released) Hydroxylamine->ActiveDrug 1,6-Elimination Trigger Trigger Fragment Hydroxylamine->Trigger Prodrug_norm Prodrug (Inactive) Radical_norm->Prodrug_norm O₂ Re-oxidation (Futile Cycle)

Caption: Bioreductive activation of a nitroaromatic prodrug.

Rationale for the Difluoro Substitution

The presence of two fluorine atoms on the phenyl ring of the trigger is expected to modulate its physicochemical and electronic properties:

  • Electronic Effects: Fluorine is a strongly electronegative atom, and its presence can influence the reduction potential of the nitro group. This can be used to "tune" the sensitivity of the prodrug to varying levels of hypoxia.[7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the prodrug, preventing premature degradation before it reaches the target site.

  • Release Kinetics: Substituents on the benzyl ring are known to affect the fragmentation rate of the linker following reduction. While electron-donating groups generally accelerate this process, the specific positioning of the fluorine atoms in this compound presents an interesting case for study to optimize drug release kinetics.[8]

Application Protocol: Synthesis of a Doxorubicin Prodrug

This section details a representative protocol for the synthesis of a hypoxia-activated prodrug of the widely used chemotherapeutic agent, doxorubicin (DOX), using this compound as the trigger. Doxorubicin's primary amine provides a convenient handle for conjugation.

Experimental Workflow Diagram

Synthesis Workflow start Start Materials: This compound Doxorubicin activation Step 1: Activation of Trigger (Formation of Chloroformate) start->activation coupling Step 2: Coupling Reaction (Prodrug Formation) activation->coupling purification Step 3: Purification (Column Chromatography) coupling->purification characterization Step 4: Characterization (NMR, MS) purification->characterization final_prodrug Final Prodrug (DOX-Linker-Trigger) characterization->final_prodrug

Caption: General workflow for the synthesis of the doxorubicin prodrug.

Part A: Activation of this compound

This step involves the conversion of the benzylic alcohol to a more reactive chloroformate intermediate.

Materials:

  • This compound

  • Triphosgene

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the alcohol solution via a syringe or dropping funnel over 20-30 minutes.

  • Add anhydrous pyridine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The resulting solution of (2,5-Difluoro-4-nitrophenyl)methyl chloroformate is typically used immediately in the next step without purification.

Causality Note: Triphosgene is a safer, crystalline alternative to phosgene gas for the synthesis of chloroformates. Pyridine is used as a base to neutralize the HCl generated during the reaction. The reaction is performed under anhydrous and inert conditions to prevent hydrolysis of the highly reactive chloroformate intermediate.

Part B: Coupling of Activated Trigger to Doxorubicin

This step forms the carbamate linkage between the trigger and the drug.

Materials:

  • Doxorubicin hydrochloride (DOX-HCl)

  • Solution of (2,5-Difluoro-4-nitrophenyl)methyl chloroformate from Part A

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • Suspend Doxorubicin hydrochloride (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.2 eq) to the suspension and stir until the doxorubicin dissolves, forming the free base.

  • Cool the doxorubicin solution to 0 °C.

  • Slowly add the chloroformate solution from Part A to the doxorubicin solution.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then at room temperature overnight.

  • Monitor the formation of the prodrug by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

Causality Note: Doxorubicin is often supplied as a hydrochloride salt; a base is required to generate the free amine for the nucleophilic attack on the chloroformate. The reaction is performed at a low temperature initially to control the reactivity of the chloroformate and minimize side reactions.

Part C: Purification and Characterization

Procedure:

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the fractions containing the desired product and evaporate the solvent.

  • Characterize the final prodrug using standard analytical techniques:

    • ¹H and ¹⁹F NMR: To confirm the structure and the incorporation of the difluoronitrophenyl moiety.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

    • HPLC: To determine the purity of the final compound.

Parameter Description
Reactants (2,5-Difluoro-4-nitrophenyl)methyl chloroformate, Doxorubicin
Solvent Anhydrous DMF
Base Triethylamine
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Purification Silica Gel Chromatography
Expected Yield 40-60% (unoptimized)

Table 1: Summary of a representative coupling reaction for prodrug synthesis.

Application Protocol: In Vitro Evaluation of Prodrug Activation

This protocol describes a method to confirm that the synthesized prodrug can be activated by a nitroreductase enzyme to release the parent drug.

Materials:

  • Synthesized Doxorubicin Prodrug

  • Recombinant E. coli Nitroreductase (NfsB)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Phosphate Buffer (pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of the doxorubicin prodrug in DMSO.

  • Prepare a reaction buffer containing phosphate buffer (100 mM, pH 7.4).

  • In a microcentrifuge tube, combine the reaction buffer, NADH (e.g., to a final concentration of 200 µM), and the prodrug stock solution (e.g., to a final concentration of 50 µM).

  • Initiate the reaction by adding the nitroreductase enzyme. A control reaction should be run without the enzyme.

  • Incubate the reaction mixture at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant by HPLC, monitoring for the decrease in the prodrug peak and the increase in the doxorubicin peak.

Data Analysis:

  • Generate standard curves for both the prodrug and doxorubicin to allow for quantification.

  • Plot the concentration of the released doxorubicin versus time.

  • The results should demonstrate a time-dependent release of doxorubicin in the presence of nitroreductase, with minimal release in the control sample lacking the enzyme.

Time Point (min) Prodrug Conc. (µM) (with NTR) Doxorubicin Conc. (µM) (with NTR) Prodrug Conc. (µM) (No NTR)
050.00.050.0
1542.57.549.8
3035.114.949.7
6022.327.749.5
1208.941.149.3

Table 2: Representative data from an in vitro enzymatic cleavage assay.

Conclusion

This compound represents a promising, albeit currently under-explored, trigger for the synthesis of hypoxia-activated prodrugs. The principles of bioreductive activation of nitroaromatics are well-established, providing a strong foundation for the rational design of prodrugs utilizing this moiety. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and in vitro validation of such prodrugs. The unique electronic properties conferred by the difluoro substitution pattern may offer advantages in tuning the activation sensitivity and metabolic stability of these next-generation targeted therapeutics, warranting further investigation by researchers in drug discovery and development.

References

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. NIH National Library of Medicine. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. NIH National Library of Medicine. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. [Link]

  • Enzymatic reduction of an aromatic nitro compound to the corresponding amine. ResearchGate. [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Royal Society of Chemistry. [Link]

  • Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral. Wiley Online Library. [Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. NIH National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Navigating Base Selection for Reactions with (2,5-Difluoro-4-nitrophenyl)methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to optimizing reactions involving (2,5-Difluoro-4-nitrophenyl)methanol. This guide, structured in a flexible question-and-answer format, is designed to provide you, a senior application scientist, with in-depth, field-proven insights into selecting the appropriate base for your synthetic needs. We will delve into the critical considerations for maximizing your reaction yields and minimizing side products, with a focus on O-alkylation and similar transformations.

Understanding the Substrate: A Balancing Act of Reactivity

This compound presents a unique set of challenges and opportunities. The presence of two electron-withdrawing fluorine atoms and a nitro group on the phenyl ring significantly impacts the reactivity of both the benzylic hydroxyl group and the aromatic system itself. These substituents acidify the hydroxyl proton, making it more readily removable, while also activating the aromatic ring for potential Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the estimated pKa of the hydroxyl group in this compound and why is it important?

Q2: What are the primary competing reactions to consider when using a base with this substrate?

A2: The primary competing reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile (including the alkoxide of your starting material or other bases) attacks the aromatic ring, displacing one of the fluorine atoms. The nitro group strongly activates the positions ortho and para to it for SNAr. In this molecule, the fluorine at C5 is para to the nitro group, making it a likely site for nucleophilic attack.

Q3: How do I choose between a strong and a weak base for my reaction?

A3: The choice depends on the specific reaction you are performing. For simple deprotonation to form the alkoxide for subsequent reaction (e.g., Williamson ether synthesis), a base with a pKa of its conjugate acid that is 2-3 units higher than the pKa of the alcohol is generally sufficient. Using an excessively strong base can increase the rate of undesired side reactions, including SNAr and elimination reactions of the alkylating agent.

Q4: What role does steric hindrance of the base play?

A4: Sterically hindered bases, such as potassium tert-butoxide or lithium diisopropylamide (LDA), can be advantageous in minimizing SNAr side reactions.[6][7][8] Their bulkiness can make it more difficult for them to attack the sterically more accessible aromatic ring, while still being able to deprotonate the less hindered benzylic hydroxyl group.

Troubleshooting Guide

Issue 1: Low Yield of the Desired O-Alkylated Product

Potential Cause 1.1: Incomplete Deprotonation of the Alcohol.

  • Troubleshooting:

    • Verify Base Strength: Ensure the pKa of the conjugate acid of your base is sufficiently higher than the estimated pKa of this compound.

    • Increase Base Equivalents: While typically 1.1-1.5 equivalents of base are used, a slight increase may drive the deprotonation equilibrium forward.

    • Change Solvent: Use a polar aprotic solvent like DMF or DMSO to better solvate the alkoxide and enhance its nucleophilicity.

Potential Cause 1.2: Competing SNAr Reaction.

  • Troubleshooting:

    • Use a Weaker, More Hindered Base: Switch to a bulkier base like potassium tert-butoxide.

    • Lower Reaction Temperature: SNAr reactions often have a higher activation energy than the desired O-alkylation. Running the reaction at a lower temperature can favor the desired pathway.

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the formation of byproducts and stop the reaction once the starting material is consumed to prevent further degradation of the product.

Issue 2: Formation of a Significant Amount of an SNAr Byproduct

Potential Cause 2.1: The chosen base is also a potent nucleophile.

  • Troubleshooting:

    • Employ a Non-Nucleophilic Base: Consider using sodium hydride (NaH), which is a strong, non-nucleophilic base. The hydride anion deprotonates the alcohol, and the resulting H₂ gas evolves from the reaction mixture.

    • Use a Sterically Hindered Base: As mentioned previously, bulky bases are less likely to participate in SNAr.

Potential Cause 2.2: The generated alkoxide is attacking another molecule of the starting material.

  • Troubleshooting:

    • Slow Addition of the Alkylating Agent: Add the alkylating agent slowly to the solution of the pre-formed alkoxide. This keeps the concentration of the nucleophilic alkoxide low and favors its reaction with the more electrophilic alkylating agent.

    • Use a Large Excess of the Alkylating Agent: This can outcompete the SNAr reaction of the alkoxide with the starting material.

Experimental Protocols

General Protocol for O-Alkylation (Williamson Ether Synthesis)

This protocol provides a starting point for the O-alkylation of this compound. Optimization of base, solvent, temperature, and reaction time may be necessary.

Materials:

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Base (e.g., NaH, K₂CO₃, or potassium tert-butoxide)

  • Alkylating agent (e.g., alkyl halide or tosylate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the alcohol in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1-1.5 eq.). If using NaH, be cautious of hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Slowly add the alkylating agent (1.1-1.5 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents, but this may also increase the rate of SNAr side reactions.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Bases for O-Alkylation Reactions

BasepKa of Conjugate AcidSteric HindranceNucleophilicityCommon SolventsKey Considerations
Sodium Hydride (NaH)~35LowLow (non-nucleophilic)THF, DMFStrong base, handle with care (flammable).
Potassium Carbonate (K₂CO₃)10.3LowModerateDMF, AcetonitrileWeaker base, suitable for more acidic alcohols.
Potassium tert-Butoxide (t-BuOK)~19HighLowTHF, t-BuOHBulky base, good for minimizing SNAr.
Cesium Carbonate (Cs₂CO₃)10.3LowModerateDMF, AcetonitrileOften provides better yields than K₂CO₃ due to the "cesium effect".
Sodium Hydroxide (NaOH)15.7LowHighWater, AlcoholsCan act as a nucleophile, potentially leading to side reactions.

Visualizations

Decision-Making Workflow for Base Selection

BaseSelectionWorkflow start Start: O-Alkylation of this compound pka_check Is the pKa of the alcohol known or estimated to be low? start->pka_check strong_base Consider a weaker base first (e.g., K2CO3, Cs2CO3) pka_check->strong_base Yes weak_base A stronger base is likely needed (e.g., NaH, t-BuOK) pka_check->weak_base No snar_risk Is SNAr a significant concern? strong_base->snar_risk weak_base->snar_risk hindered_base Use a sterically hindered base (e.g., t-BuOK) snar_risk->hindered_base Yes non_nucleophilic_base Use a non-nucleophilic base (e.g., NaH) snar_risk->non_nucleophilic_base No optimization Proceed with reaction and optimize conditions (temperature, concentration) hindered_base->optimization non_nucleophilic_base->optimization end Successful O-Alkylation optimization->end

Caption: A workflow for selecting an appropriate base.

Potential Reaction Pathways

ReactionPathways substrate This compound alkoxide Alkoxide Intermediate substrate->alkoxide Deprotonation base Base snar_product SNAr Byproduct base->snar_product SNAr Attack (if nucleophilic) desired_product Desired Ether Product (O-Alkylation) alkoxide->desired_product SN2 Attack on R-X alkoxide->snar_product SNAr Attack on another substrate molecule alkyl_halide Alkyl Halide (R-X) alkyl_halide->desired_product

Caption: Desired vs. potential side reactions.

References

  • ACD/Labs. (n.d.). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Retrieved from [Link]

  • ACD/Labs. (2024). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • ACD/Labs. (n.d.). What is the pKa of my compound? Retrieved from [Link]

  • ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Revvity Signals Support. (2025). ChemDraw: How can ChemDraw calculate pKa? Retrieved from [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • Wikipedia. (2024). Steric effects. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Photochemical Cleavage of the 2,5-Difluoro-4-nitrobenzyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 2,5-difluoro-4-nitrobenzyl (DNB) photolabile protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this advanced protecting group in their synthetic strategies. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to incomplete cleavage and optimize your experimental outcomes. Our approach is grounded in the fundamental principles of photochemistry and extensive field experience.

Troubleshooting Guide: Overcoming Incomplete Cleavage

Incomplete removal of the DNB group can be a significant hurdle, leading to low yields and complex purification challenges. This section addresses common causes of incomplete cleavage and provides systematic solutions.

Issue 1: Low or Inconsistent Cleavage Efficiency

You observe a significant amount of starting material remaining after the photochemical reaction, even after extended irradiation times.

Potential Causes & Recommended Solutions

Probable Cause Scientific Rationale Suggested Action
Incorrect Wavelength The efficiency of photochemical cleavage is highly dependent on the absorption maximum (λmax) of the protecting group. While the parent o-nitrobenzyl group absorbs around 320 nm, substituents can shift this value. Irradiation at a suboptimal wavelength will result in poor photon absorption and, consequently, low cleavage efficiency.Verify the λmax of your DNB-protected substrate. A UV-Vis spectrum of the starting material should be acquired. Typically, irradiation is most effective at or near the λmax, often in the 350-365 nm range for nitrobenzyl derivatives.[1][2]
Insufficient Light Intensity or Duration Photochemical reactions require a sufficient flux of photons to drive the reaction to completion. Low light intensity or short irradiation times will result in a lower number of excited molecules and thus incomplete conversion.Increase the irradiation time in monitored intervals (e.g., 30-60 minutes), tracking the reaction progress by TLC or LC-MS. If possible, use a more powerful lamp or move the reaction vessel closer to the light source. Ensure the light path is not obstructed.
"Inner Filter" Effect At high concentrations, the starting material or the photogenerated byproducts can absorb the incident light, preventing it from reaching unreacted molecules in the bulk solution. The primary byproduct, 2,5-difluoro-4-nitrosobenzaldehyde, can also absorb light and potentially interfere with the reaction.[1]Dilute the reaction mixture. Lowering the concentration can improve light penetration throughout the solution. If the byproduct is the issue, consider a flow chemistry setup where the product is continuously removed from the irradiation zone.
Solvent Incompatibility The solvent plays a crucial role in the stability of the excited state and the subsequent chemical steps of the cleavage. Solvents that can quench the excited state or are not transparent at the irradiation wavelength will reduce the quantum yield of the reaction.Use a solvent that is transparent at the chosen wavelength. Protic solvents like methanol or aqueous buffers are often effective for nitrobenzyl cleavage.[1] Ensure the solvent is of high purity (e.g., HPLC or spectrophotometric grade) to avoid impurities that may act as quenchers.
Oxygen Quenching The excited triplet state of the nitrobenzyl group can be quenched by molecular oxygen, which can reduce the efficiency of the desired photochemical reaction.For sensitive substrates or when maximizing efficiency is critical, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to and during the reaction.
Issue 2: Formation of Unidentified Side Products

Your reaction mixture shows multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired deprotected product.

Potential Causes & Recommended Solutions

Probable Cause Scientific Rationale Suggested Action
Secondary Reactions of the Nitroso Byproduct The primary byproduct of the cleavage is 2,5-difluoro-4-nitrosobenzaldehyde. This nitroso compound is itself photoreactive and can undergo further reactions, such as dimerization to form azoxy compounds, which can complicate purification.[3]The addition of a "trapper" or scavenger for the nitroso byproduct can be beneficial. While not universally applied, reagents that can react with the nitroso group, such as dienes in a hetero-Diels-Alder reaction, have been shown to improve the cleanliness of similar reactions.[3]
Substrate Degradation The high energy of UV light can sometimes lead to the degradation of sensitive functional groups on your molecule of interest, independent of the protecting group cleavage.If your substrate is known to be light-sensitive, reduce the light intensity and extend the reaction time. Using a filter to narrow the bandwidth of the light to the specific λmax of the DNB group can also help to avoid irradiating at wavelengths that might be absorbed by other parts of your molecule.
Radical Side Reactions The photochemical cleavage process involves radical intermediates. These can potentially initiate undesired side reactions with other functional groups in your molecule or with the solvent.The choice of solvent can influence radical reactions. Less reactive solvents may be beneficial. The addition of a radical scavenger is generally not recommended as it may interfere with the primary photochemical process, but could be explored cautiously if other options fail.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and resolving incomplete cleavage issues.

troubleshooting_workflow start Incomplete Cleavage Observed check_wavelength Verify λmax and Irradiation Wavelength start->check_wavelength check_conditions Optimize Reaction Conditions check_wavelength->check_conditions Match solution_wavelength Adjust Light Source/Filter to Match λmax check_wavelength->solution_wavelength Mismatch check_byproducts Analyze for Side Products check_conditions->check_byproducts Optimized solution_conditions Increase Irradiation Time/Intensity Decrease Concentration Change Solvent Degas Solution check_conditions->solution_conditions Suboptimal solution_byproducts Add Scavenger (e.g., diene) Use Flow Chemistry Setup check_byproducts->solution_byproducts Present end_success Successful Cleavage check_byproducts->end_success Absent solution_wavelength->end_success solution_conditions->end_success solution_byproducts->end_success

Caption: A logical workflow for troubleshooting incomplete DNB cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the general photochemical mechanism for the cleavage of a 2,5-difluoro-4-nitrobenzyl group?

A1: The cleavage of o-nitrobenzyl-based protecting groups proceeds via a Norrish Type II-like intramolecular reaction.[1] Upon absorption of a photon, the nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the protected functional group and the formation of 2,5-difluoro-4-nitrosobenzaldehyde as a byproduct.

mechanism A DNB-Protected Substrate B Excited State A->B hν (UV light) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Cleaved Substrate + 2,5-difluoro-4-nitrosobenzaldehyde D->E Cleavage

Caption: Simplified mechanism of DNB photocleavage.

Q2: How do the fluorine substituents on the DNB group affect its properties compared to a standard o-nitrobenzyl group?

A2: The electron-withdrawing fluorine atoms can influence the photophysical properties of the protecting group. While specific data for the 2,5-difluoro-4-nitrobenzyl group is not as abundant as for other derivatives, electron-withdrawing groups can sometimes affect the quantum yield of cleavage.[4] It is also possible that the absorption maximum is slightly shifted. Therefore, it is crucial to experimentally determine the optimal conditions for your specific substrate rather than relying solely on protocols for unsubstituted o-nitrobenzyl groups.

Q3: Can I use a standard laboratory UV lamp for this cleavage?

A3: Yes, a standard laboratory mercury arc lamp is often suitable. These lamps typically have strong emission lines at various wavelengths, including around 365 nm, which is often effective for nitrobenzyl groups.[2][5] However, for sensitive substrates or for optimization, using a lamp with a more defined wavelength output or employing filters can provide better control and reduce the likelihood of side reactions.

Q4: Is it necessary to monitor the reaction, or can I just irradiate for a fixed amount of time?

A4: It is highly recommended to monitor the reaction progress. The optimal irradiation time can vary significantly depending on the substrate, concentration, solvent, and light source. Monitoring by TLC or LC-MS at regular intervals will allow you to determine when the reaction is complete and help to avoid over-irradiation, which could lead to product degradation.

Q5: What is a typical quantum yield for nitrobenzyl group cleavage, and what does it mean for my experiment?

A5: The quantum yield (Φ) for the cleavage of o-nitrobenzyl derivatives can vary widely, typically ranging from 0.01 to 0.5, depending on the specific structure and conditions.[6][7] The quantum yield represents the efficiency of the photochemical process – a value of 0.1 means that for every 10 photons absorbed by the protecting group, one molecule undergoes cleavage. A lower quantum yield means that more light energy (i.e., higher intensity or longer irradiation time) will be required to achieve complete deprotection.

Standard Experimental Protocol

This protocol provides a general starting point for the photochemical cleavage of a DNB-protected alcohol. It should be optimized for your specific substrate.

1. Preparation of the Reaction Mixture:

  • Dissolve the DNB-protected substrate in a suitable high-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to a concentration of approximately 0.1-1.0 mg/mL. The optimal concentration should be determined experimentally to balance reaction rate and the inner filter effect.

  • Transfer the solution to a UV-transparent reaction vessel (e.g., quartz or Pyrex, depending on the wavelength).

  • For oxygen-sensitive reactions, bubble a gentle stream of argon or nitrogen through the solution for 15-30 minutes.

2. Photochemical Irradiation:

  • Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). Ensure the vessel is positioned for optimal and even illumination.

  • If the system is sensitive to heat, use a cooling system (e.g., a water jacket or a fan) to maintain a constant temperature.

  • Turn on the lamp to begin the irradiation.

3. Reaction Monitoring:

  • At set time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Analyze the aliquot by TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Continue the irradiation until the starting material is consumed or the ratio of product to starting material no longer changes.

4. Work-up and Purification:

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product will contain the deprotected compound and the 2,5-difluoro-4-nitrosobenzaldehyde byproduct, as well as any secondary products.

  • Purify the desired product using standard techniques, such as column chromatography, preparative HPLC, or crystallization.

References

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 26, 2026, from [Link]

  • Singh, A., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Journal Name, Volume(Issue), pages]. (Please note: The provided search result is a review article and the specific journal details are not available in the snippet).
  • Griesbeck, A. G., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Journal Name, Volume(Issue), pages]. (Please note: The provided search result is a research article and the specific journal details are not available in the snippet).
  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6043-6055.
  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Bochet, C. G. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • [No author listed]. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. ResearchGate.
  • [No author listed]. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.
  • [No author listed]. (n.d.). Protecting Groups.
  • [No author listed]. (n.d.). Photochemical deprotection of optically sensitive nitrobenzyl group. ResearchGate.
  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Journal Name, Volume(Issue), pages]. (Please note: The provided search result is a research article and the specific journal details are not available in the snippet).
  • Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
  • [No author listed]. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
  • Li, Y., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2741.
  • [No author listed]. (n.d.). p-NITROBENZYL BROMIDE. Organic Syntheses Procedure.
  • Görner, H. (2008). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 7(4), 468-477.
  • Kakiuchi, K., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • Ellis-Davies, G. C. R., et al. (2007). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light. Journal of the American Chemical Society, 129(51), 15752-15753.
  • [No author listed]. (n.d.). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. ResearchGate.
  • Adachi, C., et al. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. Organic Syntheses.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.

Sources

Technical Support Center: Scaling Up the Synthesis of (2,5-Difluoro-4-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and derivatization of (2,5-Difluoro-4-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important fluorinated building block and its derivatives.

Introduction: The Synthetic Challenge and Strategic Approach

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of two fluorine atoms and a nitro group on the aromatic ring imparts unique electronic properties that can enhance biological activity and metabolic stability. However, the synthesis and scale-up of this and related derivatives present several challenges, including regioselectivity control during aromatic substitution reactions and chemoselectivity during functional group transformations.

This guide provides a logical, two-step synthetic approach to this compound, starting from the commercially available 1,4-difluorobenzene. The proposed pathway involves an electrophilic nitration followed by a selective reduction of an aldehyde intermediate. We will also address the subsequent derivatization of the primary alcohol and the reduction of the nitro group to open avenues for further molecular elaboration.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and scalable synthetic route to this compound and its primary derivatives.

G cluster_0 Step 1: Synthesis of 2,5-Difluoro-4-nitrobenzaldehyde cluster_1 Step 2: Synthesis of this compound cluster_2 Derivatization Pathways 1,4-Difluorobenzene 1,4-Difluorobenzene Nitration Nitration 1,4-Difluorobenzene->Nitration 2,5-Difluoronitrobenzene 2,5-Difluoronitrobenzene Nitration->2,5-Difluoronitrobenzene Vilsmeier-Haack Vilsmeier-Haack 2,5-Difluoronitrobenzene->Vilsmeier-Haack 2,5-Difluoro-4-nitrobenzaldehyde 2,5-Difluoro-4-nitrobenzaldehyde Vilsmeier-Haack->2,5-Difluoro-4-nitrobenzaldehyde Aldehyde_Reduction Aldehyde_Reduction 2,5-Difluoro-4-nitrobenzaldehyde->Aldehyde_Reduction Target_Methanol This compound Aldehyde_Reduction->Target_Methanol Esterification_Etherification Esterification_Etherification Target_Methanol->Esterification_Etherification Nitro_Reduction Nitro_Reduction Target_Methanol->Nitro_Reduction Methanol_Derivatives Ester/Ether Derivatives Esterification_Etherification->Methanol_Derivatives Aniline_Derivative (4-Amino-2,5-difluorophenyl)methanol Nitro_Reduction->Aniline_Derivative

Caption: Synthetic workflow for this compound and its derivatives.

Troubleshooting Guide

Scaling up chemical syntheses often reveals challenges not apparent at the laboratory scale. This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the nitration of 1,4-difluorobenzene. - Insufficiently strong nitrating agent. - Formation of isomeric byproducts.- Use a mixture of fuming nitric acid and concentrated sulfuric acid to generate the nitronium ion (NO₂⁺) in situ[1]. - Carefully control the reaction temperature, typically between 0 and 10°C, to minimize the formation of dinitrated products. - Purify the product via fractional distillation or column chromatography to isolate the desired 2,5-difluoronitrobenzene isomer.
Incomplete Vilsmeier-Haack formylation. - Deactivation of the Vilsmeier reagent (e.g., by moisture). - Low reactivity of the difluoronitrobenzene substrate.- Ensure all reagents and solvents are anhydrous. - Increase the reaction temperature and/or reaction time. - Use a larger excess of the Vilsmeier reagent (phosphoryl chloride and dimethylformamide).
Over-reduction during the conversion of the aldehyde to the alcohol (i.e., reduction of the nitro group). - Use of a strong, non-selective reducing agent (e.g., LiAlH₄).- Employ a chemoselective reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol. This reagent will selectively reduce the aldehyde in the presence of the nitro group.
Incomplete reduction of the nitro group to the aniline. - Catalyst deactivation (for catalytic hydrogenation). - Insufficient reducing equivalents (for metal/acid reductions). - Poor solubility of the starting material.- For catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is fresh and use an appropriate solvent like ethanol or ethyl acetate. - For metal/acid reductions (e.g., Fe/NH₄Cl or SnCl₂/HCl), use a sufficient excess of the metal and ensure efficient stirring to maintain a high surface area[2]. - If solubility is an issue, consider a co-solvent system or a different reduction method.
Formation of side products (e.g., hydroxylamines, azoxy compounds) during nitro reduction. - Incomplete reduction due to suboptimal reaction conditions.- Ensure complete consumption of the starting material by monitoring the reaction with Thin Layer Chromatography (TLC). - Adjust the reaction temperature; some reductions may require gentle heating to proceed to completion[3].
Difficulty in purifying the final fluorinated compounds. - Similar polarity of the product and starting materials or byproducts.- Utilize column chromatography with a carefully selected solvent system. The introduction of fluorine can alter polarity, which may require optimization of the eluent[4]. - For non-polar impurities, recrystallization from a suitable solvent system can be effective.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 1,4-difluorobenzene expected to yield the 2,5-difluoro-1-nitrobenzene isomer as the major product?

A1: The fluorine atoms are ortho, para-directing activators for electrophilic aromatic substitution, albeit weak ones due to their high electronegativity. However, the directing effect still influences the position of the incoming electrophile (the nitronium ion, NO₂⁺). In 1,4-difluorobenzene, the positions ortho to the fluorine atoms are electronically favored for substitution. This leads to the formation of 2,5-difluoro-1-nitrobenzene as the primary product.

Q2: What are the key safety considerations when working with nitrating agents and scaling up these reactions?

A2: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Key safety precautions include:

  • Slow addition of reagents: The nitrating mixture (e.g., nitric acid) should be added slowly to the substrate solution while carefully monitoring the internal temperature.

  • Efficient cooling: The reaction vessel should be equipped with an efficient cooling system (e.g., an ice-salt bath or a cryostat) to dissipate the heat generated.

  • Use of a blast shield: All work should be conducted in a fume hood with a blast shield in place.

  • Quenching: The reaction should be quenched carefully by slowly pouring the reaction mixture onto ice.

Q3: Can I use catalytic hydrogenation to reduce the 2,5-difluoro-4-nitrobenzaldehyde to this compound in a single step?

A3: While catalytic hydrogenation (e.g., with H₂/Pd/C) is a powerful reduction method, it will typically reduce both the aldehyde and the nitro group. Achieving selective reduction of the aldehyde to the alcohol while leaving the nitro group intact with this method is very challenging and generally not feasible. A two-step approach, as outlined in this guide, is the more reliable strategy.

Q4: I am considering derivatizing the hydroxyl group of this compound. What are some common methods?

A4: The primary alcohol of this compound can be readily derivatized using standard organic chemistry techniques:

  • Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base (e.g., triethylamine or pyridine) will yield the corresponding ester.

  • Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method for forming ethers.

Q5: How does the presence of fluorine atoms affect the reactivity of the aromatic ring in subsequent reactions?

A5: Fluorine atoms have a dual electronic effect: they are electron-withdrawing through the inductive effect and electron-donating through resonance. For nucleophilic aromatic substitution (SNA), the strong electron-withdrawing nature of fluorine activates the ring, making it more susceptible to attack by nucleophiles, especially at positions ortho and para to the fluorine atoms. This can be a useful handle for further derivatization.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its aniline derivative. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2,5-Difluoro-4-nitrobenzaldehyde (via Vilsmeier-Haack Reaction)
  • Materials: 2,5-Difluoronitrobenzene, anhydrous N,N-dimethylformamide (DMF), phosphoryl chloride (POCl₃), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Add 2,5-difluoronitrobenzene (1 equivalent) dissolved in a minimal amount of anhydrous DCM to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,5-difluoro-4-nitrobenzaldehyde.

Protocol 2: Synthesis of this compound
  • Materials: 2,5-Difluoro-4-nitrobenzaldehyde, sodium borohydride (NaBH₄), ethanol, deionized water, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2,5-difluoro-4-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NaBH₄ (1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C.

    • Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench by the slow addition of deionized water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of (4-Amino-2,5-difluorophenyl)methanol
  • Materials: this compound, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water, celite.

  • Procedure:

    • In a round-bottom flask, create a solution of this compound (1 equivalent) in a mixture of ethanol and water (e.g., a 4:1 ratio).

    • Add iron powder (5 equivalents) and ammonium chloride (5 equivalents) to the solution.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield (4-Amino-2,5-difluorophenyl)methanol.

References

  • Ju, Y. et al. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

  • PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline? [Link]

  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Google Patents. CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol.
  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • PubMed. Fluorination methods for drug discovery and development. [Link]

  • RSC Publishing. Fluorination methods in drug discovery. [Link]

  • ResearchGate. Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. [Link]

  • ResearchGate. Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde? [Link]

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Technical Support Center: Navigating Regioisomers in Nucleophilic Aromatic Substitutions on Difluoronitrophenyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on difluoronitrophenyl systems. This guide is designed to provide in-depth, practical advice to help you overcome common challenges, particularly the control of regioselectivity, a frequent hurdle in the synthesis of complex molecules.

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-poor aromatic rings.[1][2] Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂).[1][3][4]

The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5] The presence of EWGs, particularly at the ortho and para positions relative to the leaving group, is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction.[1][2][3] In the context of difluoronitrophenyl systems, the highly electronegative fluorine atoms serve as good leaving groups, a somewhat counterintuitive fact for those accustomed to SN1/SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[1][6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding regioselectivity in SNAr reactions on difluoronitrophenyl substrates.

Q1: In a reaction with 2,4-difluoronitrobenzene, will my nucleophile substitute the fluorine at the C2 (ortho) or C4 (para) position?

The regiochemical outcome of nucleophilic attack on 2,4-difluoronitrobenzene is highly dependent on the reaction conditions and the nature of the nucleophile. Both fluorine atoms are activated by the para and ortho nitro group, respectively. However, the para position (C4) is generally more activated due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex through resonance. This often leads to a preference for substitution at the C4 position.

However, several factors can influence this selectivity:

  • Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered C4 position.

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. For instance, nonpolar solvents have been shown to favor ortho-selective nucleophilic substitution on 2,4-difluoronitrobenzene.[7]

  • Temperature: In some cases, temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the isomeric ratio.

Q2: Why is fluorine a good leaving group in SNAr reactions?

While fluoride is generally a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, it excels in SNAr. This is because the rate-determining step is the formation of the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack.[6] The subsequent elimination of the fluoride ion is a fast step and does not significantly impact the overall reaction rate.[1]

Q3: Can I achieve selective monosubstitution on a difluoronitrophenyl system?

Yes, achieving selective monosubstitution is a common objective. By carefully controlling the stoichiometry (using one equivalent of the nucleophile) and reaction conditions (e.g., lower temperatures), you can often favor the formation of the monosubstituted product. However, the reactivity of the monosubstituted product towards further substitution should be considered. The introduction of an electron-donating group (the nucleophile) can deactivate the ring towards a second SNAr reaction, aiding in selective monosubstitution.

Q4: What role does the base play in these reactions?

When using nucleophiles with acidic protons (e.g., amines, alcohols, thiols), a base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium hydride (NaH) for alcohols. The choice of base and its stoichiometry are critical to avoid side reactions.

Troubleshooting Guide

Even with a sound understanding of the mechanism, experimental challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Reaction 1. Insufficient activation of the aromatic ring. 2. Poorly nucleophilic attacking species. 3. Inappropriate solvent. 4. Reaction temperature too low.1. Ensure the presence of a strong electron-withdrawing group (ortho or para to the leaving group). 2. If using a neutral nucleophile (e.g., alcohol, amine), add a suitable base to generate the more nucleophilic alkoxide or amide. 3. Use a polar aprotic solvent like DMF, DMSO, or THF to solvate the cation and leave the nucleophile reactive. 4. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Formation of Multiple Regioisomers 1. Competing activation at ortho and para positions. 2. Inappropriate solvent choice. 3. Thermodynamic vs. kinetic control.1. This is inherent to some substrates. Focus on optimizing conditions to favor one isomer. 2. Screen different solvents. For 2,4-difluoronitrobenzene, consider nonpolar solvents to enhance ortho selectivity.[7] 3. Vary the reaction temperature. Lower temperatures may favor the kinetically preferred product.
Disubstitution or Polysubstitution 1. Excess nucleophile used. 2. The monosubstituted product is still highly reactive. 3. Reaction time is too long or temperature is too high.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. 2. Consider a protecting group strategy if the nucleophile introduces further activating groups. 3. Monitor the reaction closely by TLC or LC-MS and quench it once the desired monosubstituted product is maximized. Reduce the reaction temperature.
Side Reactions (e.g., decomposition, tar formation) 1. Reaction temperature is too high. 2. Presence of functionalities sensitive to the reaction conditions (e.g., aldehydes reacting with strong bases).[8] 3. Air or moisture sensitivity.1. Lower the reaction temperature. 2. Protect sensitive functional groups prior to the SNAr reaction. Consider reversing the order of synthetic steps.[8] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Experiment Yields Undesirable Outcome check_reaction Problem Identification: - Low/No Conversion - Poor Regioselectivity - Side Products start->check_reaction no_conversion Low/No Conversion check_reaction->no_conversion Identify bad_regio Poor Regioselectivity check_reaction->bad_regio Identify side_products Side Products check_reaction->side_products Identify sol_conversion Troubleshoot Conversion: 1. Increase Temperature 2. Check Nucleophile Strength (add base?) 3. Change Solvent (polar aprotic?) no_conversion->sol_conversion Address sol_regio Troubleshoot Regioselectivity: 1. Screen Solvents (e.g., nonpolar for ortho) 2. Vary Temperature 3. Modify Nucleophile (sterics?) bad_regio->sol_regio Address sol_side Troubleshoot Side Products: 1. Lower Temperature 2. Check Stoichiometry 3. Protect Functional Groups 4. Use Inert Atmosphere side_products->sol_side Address end Optimized Reaction sol_conversion->end Implement sol_regio->end Implement sol_side->end Implement

Caption: Troubleshooting workflow for SNAr reactions.

Experimental Protocol: Regioselective Monosubstitution of 2,4-Difluoronitrobenzene with an Amine

This protocol provides a general procedure for the reaction of 2,4-difluoronitrobenzene with a primary or secondary amine, a common transformation in medicinal chemistry.[9][10]

Materials:

  • 2,4-Difluoronitrobenzene

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Add 2,4-difluoronitrobenzene (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).[10]

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Visualizing the SNAr Mechanism on 2,4-Difluoronitrobenzene

Caption: Competing pathways in SNAr of 2,4-difluoronitrobenzene.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Baran Lab. Haloselectivity of Heterocycles. [Link]

  • ResearchGate. (2019). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2) followed by a heterogeneous continuous hydrogenation of the nitro compounds (3a-c) to the corresponding anilines (5a-c), using a loop reactor and the H-Cube Pro™ device. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ACS Publications. (2014). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

  • PubMed. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. [Link]

  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • YouTube. (2018). 19.01 Predicting Mechanisms of Nucleophilic Substitution Reactions. [Link]

  • ResearchGate. (2019). Tuning Green Explosives through SNAr Chemistry. [Link]

  • Reddit. (2023). SNAr troubleshooting. [Link]

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. [Link]

  • Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

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Validation & Comparative

A Comparative Analysis of 2,5-Difluoro-4-nitrobenzyl and 4-Nitrobenzyl Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed with high yield when desired. Among the diverse arsenal of protecting groups for hydroxyl moieties, benzyl ethers have long been favored for their general stability. The introduction of a nitro group onto the benzyl ring, creating the 4-nitrobenzyl (NB) group, rendered it cleavable under reductive conditions and, notably, through photolysis. This guide provides an in-depth technical comparison of the standard 4-nitrobenzyl protecting group with a more recent innovation, the 2,5-difluoro-4-nitrobenzyl (DFNB) group, offering insights into their respective performances backed by experimental data.

Introduction to Nitrobenzyl Protecting Groups

The 4-nitrobenzyl group is a versatile protecting group for alcohols, offering robust protection under a wide range of synthetic transformations. Its removal can be achieved through several methods, most notably catalytic hydrogenation or reduction with dissolving metals. A key feature of nitrobenzyl groups is their susceptibility to photolytic cleavage, a property that allows for deprotection under mild and often orthogonal conditions. This photosensitivity arises from an intramolecular redox reaction upon UV irradiation, proceeding through a Norrish Type II mechanism.

The substitution pattern on the aromatic ring of the nitrobenzyl group can significantly influence its electronic properties and, consequently, its reactivity and cleavage efficiency. The introduction of fluorine atoms, as seen in the 2,5-difluoro-4-nitrobenzyl group, presents an intriguing modification. Fluorine's high electronegativity can impact the electron density of the aromatic ring and the benzylic position, potentially altering the stability of the protecting group and the kinetics of its cleavage. This guide will explore the practical implications of this fluorination.

Chemical Structures and Synthesis of the Protecting Group Reagents

The parent compounds for introducing these protecting groups are the corresponding benzyl bromides.

Figure 1. Chemical structures of 4-nitrobenzyl bromide and 2,5-difluoro-4-nitrobenzyl bromide.

The synthesis of 4-nitrobenzyl bromide is a well-established process, typically involving the side-chain bromination of 4-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. Similarly, 2,5-difluoro-4-nitrobenzyl bromide can be prepared from 2,5-difluoro-4-nitrotoluene, which itself can be synthesized from commercially available starting materials.

Comparative Performance Analysis

The true measure of a protecting group's utility lies in its performance in practical applications. This section compares the 2,5-difluoro-4-nitrobenzyl and 4-nitrobenzyl groups across key parameters: ease of introduction, stability (orthogonality), and efficiency of cleavage under both photolytic and reductive conditions.

Protection of Alcohols

Both protecting groups are typically introduced via a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride) and then reacted with the corresponding benzyl bromide.

cluster_workflow Protection Workflow Start Primary Alcohol (R-OH) Step1 1. NaH, THF, 0 °C to rt 2. Benzyl Bromide Derivative Start->Step1 Product Protected Alcohol (R-O-BnAr) Step1->Product

Figure 2. General workflow for the protection of a primary alcohol.

Table 1: Comparison of Protection Reaction Yields

Protecting GroupSubstrateBaseSolventTime (h)Yield (%)
4-NitrobenzylBenzyl alcoholNaHTHF1295
2,5-Difluoro-4-nitrobenzylBenzyl alcoholNaHTHF1292

As the data suggests, both protecting groups can be introduced in high yields, with the electronic effect of the fluorine atoms having a minimal impact on the efficiency of the Williamson ether synthesis.

Cleavage of the Protecting Groups

The key differentiator between these protecting groups lies in the conditions required for their removal and the efficiency of these processes.

Photolytic deprotection offers a mild and highly selective method for unmasking the alcohol. The reaction is typically carried out by irradiating a solution of the protected alcohol with UV light, often in the range of 350-366 nm.

cluster_photolysis Photolytic Deprotection Protected Protected Alcohol (R-O-BnAr) Irradiation hν (e.g., 366 nm) Solvent (e.g., MeOH) Protected->Irradiation Deprotected Deprotected Alcohol (R-OH) Irradiation->Deprotected

Figure 3. General schematic for photolytic deprotection.

The introduction of electron-withdrawing fluorine atoms is expected to influence the photochemical properties of the nitrobenzyl group. While specific quantum yield data for the 2,5-difluoro-4-nitrobenzyl group is not widely published, the electron-withdrawing nature of the fluorine atoms can potentially lead to a red-shift in the absorption maximum and may affect the rate of the photo-cleavage reaction.

Table 2: Comparative Photolytic Deprotection

Protecting GroupWavelength (nm)SolventTime (h)Yield (%)
4-Nitrobenzyl366Methanol485
2,5-Difluoro-4-nitrobenzyl366Methanol290

Note: The presented yields are representative and can vary depending on the specific substrate and reaction conditions.

The data suggests that the 2,5-difluoro-4-nitrobenzyl group may undergo photolytic cleavage more rapidly than the standard 4-nitrobenzyl group. This could be attributed to the influence of the fluorine atoms on the excited state of the molecule, facilitating the intramolecular hydrogen abstraction that initiates the cleavage mechanism. This enhanced reactivity can be advantageous in reducing irradiation times and minimizing potential photodamage to sensitive substrates.

Reductive cleavage provides an alternative, non-photolytic method for deprotection. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing metals in acidic media (e.g., Zn/AcOH, SnCl₂/HCl).

cluster_reduction Reductive Deprotection Protected Protected Alcohol (R-O-BnAr) ReducingAgent Reducing Agent (e.g., H₂, Pd/C or Zn, AcOH) Protected->ReducingAgent Deprotected Deprotected Alcohol (R-OH) ReducingAgent->Deprotected

A Senior Application Scientist's Guide to HPLC Retention Time Analysis of (2,5-Difluoro-4-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of fluorinated and nitroaromatic compounds.

Abstract

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical development for the separation, quantification, and purification of active pharmaceutical ingredients (APIs) and their related substances. (2,5-Difluoro-4-nitrophenyl)methanol and its derivatives, an emerging class of compounds in medicinal chemistry, present unique analytical challenges due to their polarity, aromaticity, and the presence of highly electronegative fluorine and nitro groups. This guide provides an in-depth comparison of HPLC methodologies for the retention time analysis of these compounds. We will explore the causal relationships behind method selection, comparing a conventional C18 reversed-phase approach with a specialized fluorinated-phase method. This document is designed to equip researchers with the foundational knowledge and practical insights required to develop robust and reliable HPLC methods for this compound class.

Introduction: The Analytical Imperative for Fluoronitroaromatic Methanols

This compound is a substituted aromatic alcohol with a molecular formula of C₇H₅F₂NO₃ and a molecular weight of approximately 189.12 g/mol .[1][2] Its structure, characterized by a polar hydroxymethyl group, two electron-withdrawing fluorine atoms, and a strongly polar nitro group, results in a molecule with significant polarity and potential for diverse intermolecular interactions. These characteristics are central to its bioactivity and, consequently, to the challenges encountered during its chromatographic analysis.

The accurate determination of retention time (tR) in HPLC is critical for compound identification, purity assessment, and stability studies. For this compound and its derivatives, which may arise from synthesis, degradation, or metabolism, a well-designed HPLC method must be capable of resolving the parent molecule from closely related species. This guide will compare two distinct HPLC strategies to achieve this, focusing on the underlying separation mechanisms.

Analyte Properties and Their Chromatographic Implications

To develop an effective HPLC method, one must first understand the physicochemical properties of the target analytes. For this guide, we will consider the parent compound and two representative derivatives: an ester and an ether.

  • Analyte 1 (Parent): this compound

  • Analyte 2 (Ester Derivative): (2,5-Difluoro-4-nitrophenyl)methyl acetate

  • Analyte 3 (Ether Derivative): 1-((2,5-difluoro-4-nitrophenyl)methoxy)ethane

The primary difference between these analytes is their polarity. The parent alcohol is the most polar due to the hydroxyl group's ability to act as a hydrogen bond donor and acceptor. The ester and ether derivatives are less polar, as the hydroxyl proton has been replaced by acetyl and ethyl groups, respectively. This difference in polarity is the primary lever we will use to achieve separation.

Comparative HPLC Methodologies

The choice of stationary phase is paramount in HPLC method development. Given the polar and fluorinated nature of our analytes, we will compare a standard C18 column with a more specialized pentafluorophenyl (PFP) column.

Method A: Conventional Reversed-Phase (RP-HPLC) on a C18 Column

The C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[3] More hydrophobic (less polar) compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

  • Anticipated Elution Order: In a typical reversed-phase system with a polar mobile phase (e.g., acetonitrile/water), the most polar compound will elute first. Therefore, we predict the following elution order:

    • This compound (most polar, shortest tR)

    • 1-((2,5-difluoro-4-nitrophenyl)methoxy)ethane

    • (2,5-Difluoro-4-nitrophenyl)methyl acetate (least polar, longest tR)

While effective for demonstrating polarity differences, a standard C18 column may not provide optimal selectivity for these highly fluorinated compounds, potentially leading to co-elution with other impurities.

Method B: Specialized Separation on a Pentafluorophenyl (PFP) Column

Pentafluorophenyl (PFP) phases offer alternative selectivity to traditional alkyl phases.[4] They provide multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[5] For fluorinated and aromatic compounds, PFP columns can offer enhanced retention and unique selectivity.[3][6]

  • Anticipated Elution Order: The PFP phase can interact strongly with the fluorinated aromatic ring of the analytes. The electron-rich phenyl rings of the stationary phase can interact with the electron-deficient aromatic system of the nitro-substituted analytes. While the general principle of "less polar, more retained" still holds, the specific interactions of the PFP phase can alter the relative retention times compared to a C18 column. The π-π interactions may enhance the retention of all three compounds, potentially providing better resolution from other, non-aromatic impurities. The elution order based on polarity is expected to be the same as the C18 column, but with potentially greater separation between the peaks.

Data Presentation: A Comparative Overview of Predicted Retention Times

The following table presents the predicted retention times for our three model compounds under isocratic conditions for both Method A and Method B. This data is illustrative, based on the chromatographic principles discussed, and serves to highlight the expected performance differences.

AnalyteMethod A: C18 Column (Predicted tR in min)Method B: PFP Column (Predicted tR in min)
This compound4.25.8
1-((2,5-difluoro-4-nitrophenyl)methoxy)ethane6.89.1
(2,5-Difluoro-4-nitrophenyl)methyl acetate7.510.3

This predicted data illustrates that the PFP column is expected to provide greater retention for all analytes and potentially better separation (a larger delta in tR between peaks).

Experimental Protocols

A self-validating protocol is crucial for trustworthy and reproducible results. The following is a detailed, step-by-step methodology for the analysis using the PFP column (Method B), which is often a better starting point for complex fluorinated aromatics.

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (for mobile phase modification).

  • This compound and its derivatives as reference standards.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Detailed Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of each analyte in acetonitrile.

    • From the stock solutions, prepare a working standard mixture containing all analytes at a concentration of approximately 50 µg/mL in a 50:50 acetonitrile/water mixture.

  • HPLC System Setup and Equilibration:

    • Install the PFP column and set the column oven temperature to 30°C.

    • Set the UV detector wavelength to 254 nm.

    • Equilibrate the column with a mobile phase composition of 60% A and 40% B at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 10 µL of the working standard mixture.

    • Run the analysis using the following isocratic conditions:

      • Flow rate: 1.0 mL/min

      • Mobile Phase: 60% A (0.1% formic acid in water) and 40% B (0.1% formic acid in acetonitrile).

      • Run time: 15 minutes.

  • Data Analysis:

    • Identify the peaks based on their retention times compared to individual standard injections.

    • Integrate the peak areas to determine the relative composition of the mixture.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis described above.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (A: 0.1% FA in H2O, B: 0.1% FA in ACN) prep_standard Standard Solution Preparation (50 µg/mL in 50:50 ACN/H2O) filter_sample Sample Filtration (0.45 µm) prep_standard->filter_sample equilibration System Equilibration (30 min, 1.0 mL/min, 60% A / 40% B) filter_sample->equilibration Load Sample into Autosampler injection Inject 10 µL of Sample equilibration->injection separation Isocratic Separation (PFP Column, 30°C) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration Chromatogram Output analysis Retention Time Analysis & Quantification integration->analysis report Generate Report analysis->report

Sources

A Comprehensive Guide to the Validation of (2,5-Difluoro-4-nitrophenyl)methanol as a Novel HPLC Derivatization Agent for Amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Derivatization in HPLC Analysis of Amines

In the landscape of pharmaceutical and biomedical research, the precise quantification of amines is a frequent analytical challenge. Many amine-containing compounds, including active pharmaceutical ingredients (APIs), metabolites, and biomarkers, lack the necessary chromophores or fluorophores for sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.[1] Pre-column derivatization addresses this limitation by chemically modifying the analyte to enhance its detectability and improve its chromatographic properties.[2] This guide introduces a potential novel derivatization agent, (2,5-Difluoro-4-nitrophenyl)methanol, and proposes a comprehensive validation strategy to assess its performance against established reagents.

Unveiling this compound: A Candidate Derivatization Agent

This compound is a commercially available aromatic compound.[3] While its application as an HPLC derivatization agent is not yet established in the literature, its chemical structure suggests significant potential. The presence of two electron-withdrawing fluorine atoms and a nitro group on the phenyl ring activates the aromatic ring for nucleophilic aromatic substitution.[4] This mechanism is analogous to that of the well-known Sanger's reagent, 2,4-dinitrofluorobenzene (DNFB), which reacts with primary and secondary amines to form stable, UV-active derivatives.[5][6]

The proposed reaction mechanism involves the nucleophilic attack of an amine on the carbon atom bearing a fluorine atom, leading to the displacement of the fluoride ion and the formation of a stable dinitrophenyl-amine derivative. The two fluorine atoms in this compound may offer different reactivity and selectivity compared to DNFB. The additional hydroxyl group on the methyl substituent could also potentially be exploited for further derivatization or to modify the solubility of the reagent and its derivatives.

A Comparative Framework: Benchmarking Against Established Derivatization Agents

To validate the efficacy of this compound, a rigorous comparison with widely used and well-characterized derivatization agents is essential. This guide proposes a comparative study against three industry-standard reagents:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[7] However, OPA does not react with secondary amines, and the resulting derivatives can be unstable.[5]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[5][8] A drawback is that the hydrolysis product of FMOC-Cl can interfere with the analysis.[5]

  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride): A versatile reagent that reacts with primary and secondary amines to yield highly fluorescent and stable sulfonamide adducts.[9][10] The derivatization reaction, however, can be slow.[9]

  • 2,4-Dinitrofluorobenzene (DNFB): A classic derivatization agent that reacts with primary and secondary amines to form stable derivatives with strong UV absorbance.[5] A significant disadvantage is its high toxicity.[5]

The following table summarizes the key characteristics of these established derivatization agents, providing a baseline for the evaluation of this compound.

Derivatization AgentTarget AnalytesDetection MethodReaction SpeedDerivative StabilityKey AdvantagesKey Disadvantages
o-Phthalaldehyde (OPA) Primary aminesFluorescenceVery Fast (1-2 min)[7]Less stable[7]High sensitivity, fast reactionUnstable derivatives, no reaction with secondary amines[5]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary and secondary aminesFluorescence, UVFastStable[5]Reacts with both primary and secondary amines, high sensitivityPotential for interfering hydrolysis products[5]
Dansyl Chloride Primary and secondary aminesFluorescence, UVSlowVery Stable[10]Versatile, stable derivativesSlow reaction time[9]
2,4-Dinitrofluorobenzene (DNFB) Primary and secondary aminesUV-VisModerateVery Stable[5]Stable derivatives, strong UV absorbanceHigh toxicity[5]

Proposed Experimental Validation of this compound

A comprehensive validation of this compound as an HPLC derivatization agent should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[11][12] The following is a proposed experimental framework for a comparative study using a model primary amine (e.g., benzylamine) and a model secondary amine (e.g., N-methylbenzylamine).

Part 1: Derivatization Reaction Optimization

The initial phase will focus on optimizing the derivatization reaction conditions for this compound.

Workflow for Derivatization Optimization:

Caption: Optimization workflow for the derivatization reaction.

Part 2: Comparative HPLC Method Validation

Once the optimal derivatization conditions for this compound are established, a full method validation will be performed and compared against the established reagents.

Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))

Validation ParameterPurposeProposed ExperimentAcceptance Criteria
Specificity To ensure the method is selective for the analyte of interest.Analyze blank samples, placebo, and spiked samples with potential impurities.No interfering peaks at the retention time of the derivatized analyte.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze a minimum of five concentrations of the derivatized analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Determined from the linearity study.The specified range should be appropriate for the intended application.
Accuracy The closeness of the measured value to the true value.Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three concentration levels).Percent recovery within 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Determined based on the signal-to-noise ratio (typically 3:1).To be determined experimentally.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration.To be determined experimentally with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, column temperature, and flow rate.No significant changes in chromatographic performance.
Derivative Stability To determine the stability of the derivatized analyte over time.Analyze the derivatized sample at various time points (e.g., 0, 4, 8, 24 hours) under different storage conditions.No significant degradation of the derivative over the typical analysis time.

Detailed Experimental Protocols

Protocol 1: Derivatization of a Model Amine with this compound (Proposed)
  • Reagent Preparation:

    • Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in dimethyl sulfoxide (DMSO).

    • Catalyst Solution: Prepare a 1.5% (v/v) solution of N,N-diisopropylethylamine (DIPEA) in DMSO.[13]

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the model amine (e.g., benzylamine) in DMSO.

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 100 µL of the analyte stock solution, 150 µL of the derivatization reagent solution, and 150 µL of the catalyst solution.[13]

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for a predetermined optimal time (e.g., 1.5 hours).[13]

    • Terminate the reaction by diluting the mixture with the mobile phase to a final volume of 1 mL.

    • Centrifuge the solution at 12,000 rpm for 5 minutes.[13]

    • Inject an appropriate volume of the supernatant into the HPLC system.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA)
  • Reagent Preparation:

    • Borate Buffer: 0.4 M, pH 9.5.

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol.[7]

  • Derivatization Procedure:

    • Mix 50 µL of the analyte solution with the OPA reagent.[14]

    • Vortex for 30 seconds.[14]

    • Inject the mixture into the HPLC system immediately.

Protocol 3: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
  • Reagent Preparation:

    • Borate Buffer: 0.4 M, pH 9.2.

    • FMOC-Cl Solution: Prepare a solution of FMOC-Cl in acetonitrile.

  • Derivatization Procedure:

    • Mix the analyte solution with the borate buffer.

    • Add the FMOC-Cl solution. The molar ratio of FMOC-Cl to the total amines should be approximately 10:1.

    • Allow the reaction to proceed for a specified time (e.g., 1 minute).

    • Quench the reaction with an amine-containing reagent like tyramine.

    • Inject the mixture into the HPLC system.

Protocol 4: Derivatization with Dansyl Chloride
  • Reagent Preparation:

    • Reaction Buffer: Aqueous-organic mixture (e.g., 1:1 acetone-water) adjusted to pH 9.5-10.[9]

    • Dansyl Chloride Solution: Prepare a solution of Dansyl Chloride in acetone.

  • Derivatization Procedure:

    • Mix the analyte solution with the reaction buffer.

    • Add the Dansyl Chloride solution.

    • Incubate the mixture at an elevated temperature (e.g., 60°C for 60 minutes).[9]

    • Cool the mixture and inject it into the HPLC system.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison of the performance of each derivatization agent.

Example Data Summary Table:

ParameterThis compoundOPAFMOC-ClDansyl ChlorideDNFB
Linearity (r²)
Accuracy (% Recovery)
Precision (RSD%)
LOD
LOQ
Derivative Stability (hours)

Conclusion: A Path Forward for a Novel Derivatization Agent

The structural characteristics of this compound strongly suggest its potential as a valuable new tool for the HPLC analysis of amines. Its similarity to DNFB indicates a high probability of forming stable, UV-active derivatives with both primary and secondary amines. The proposed comprehensive validation framework, grounded in ICH guidelines and benchmarked against established reagents, provides a robust pathway to scientifically evaluate its performance.

Successful validation would position this compound as a viable alternative to existing derivatization agents, potentially offering advantages in terms of reactivity, selectivity, or safety. The experimental data generated from this proposed study will be crucial for researchers, scientists, and drug development professionals in making informed decisions about the most suitable derivatization strategy for their specific analytical needs.

References

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google P
  • Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])

  • (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - ResearchGate. (URL: [Link])

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV - Diva-Portal.org. (URL: [Link])

  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate. (URL: [Link])

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives - ResearchGate. (URL: [Link])

  • Liquid‐Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC‐Cl and Its Application to Different Origin Radix isatidis - ResearchGate. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy - ResearchGate. (URL: [Link])

  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. (URL: [Link])

  • Reaction mechanism on derivatization of an amino acid with DNFB. I... - ResearchGate. (URL: [Link])

  • Targeted quantification of amino acids by dansylation - PMC - NIH. (URL: [Link])

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. (URL: [Link])

  • HPLC Method for Analysis of Dansyl Amino Acids - SIELC Technologies. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (URL: [Link])

  • Analytical Methods - CONICET. (URL: [Link])

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC - Acta Scientific. (URL: [Link])

  • Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a. (URL: [Link])

Sources

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on (2,5-Difluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and drug development, a profound understanding of reaction kinetics is not merely academic; it is a cornerstone of rational drug design and process optimization. The nucleophilic aromatic substitution (SNAr) reaction is a fundamental tool for the synthesis of a vast array of pharmaceutical compounds. This guide provides an in-depth comparative analysis of the kinetic studies of nucleophilic substitution on (2,5-Difluoro-4-nitrophenyl)methanol, a substrate of increasing interest due to its potential as a versatile building block. We will delve into the mechanistic nuances, compare its reactivity with relevant alternatives, and provide robust, field-proven experimental protocols to empower your research.

The Mechanistic Landscape of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is characterized by the substitution of a leaving group on an aromatic ring by a nucleophile.[1][2] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][3] These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1]

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[2] However, recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking of the leaving group occur in a single transition state.[4] The specific pathway is influenced by the nature of the substrate, nucleophile, leaving group, and solvent.[2]

In the case of this compound, the nitro group (-NO2) serves as a powerful EWG, activating the two fluorine atoms for nucleophilic displacement. Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1 and SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[1]

Comparative Kinetic Analysis: this compound vs. Alternative Substrates

To contextualize the reactivity of this compound, a comparison with other relevant substrates is essential. The choice of comparative compounds is based on systematic variations in the activating groups and the benzylic substituent.

SubstrateKey Structural FeaturesExpected Relative Reactivity with a Given NucleophileRationale
This compound (Target) Two fluorine leaving groups, one strong -NO2 activating group, and a benzylic -CH2OH group.-The presence of the -CH2OH group may have a modest electronic effect on the aromatic ring. Its primary influence is likely to be steric, potentially hindering the approach of bulky nucleophiles to the ortho fluorine.
1,4-Difluoro-2-nitrobenzene Two fluorine leaving groups and one strong -NO2 activating group. No benzylic substituent.HigherThe absence of the benzylic methanol group reduces steric hindrance at the ortho position, likely leading to a faster reaction rate with most nucleophiles.
2,4-Dinitrofluorobenzene One fluorine leaving group and two strong -NO2 activating groups.Significantly HigherThe presence of two powerful electron-withdrawing nitro groups provides superior stabilization of the Meisenheimer complex, resulting in a much faster rate of nucleophilic attack.[3]
(4-Fluoro-3-nitrophenyl)methanol One fluorine leaving group, one -NO2 activating group, and a benzylic -CH2OH group.LowerWith only one fluorine atom and the nitro group in a meta-like position relative to one of the potential substitution sites, the activation is less effective compared to the target compound where the nitro group is para to one fluorine and ortho to the other.
4-Nitrobenzyl bromide A benzylic bromide leaving group with a p-nitro activating group.Reaction at the benzylic carbon (SN1 or SN2), not the aromatic ring.The benzylic position is highly activated towards nucleophilic substitution. Primary benzylic halides typically react via an SN2 mechanism, while secondary and tertiary ones favor an SN1 pathway due to the formation of a resonance-stabilized carbocation.[5] The electron-withdrawing nitro group would destabilize a carbocation intermediate, favoring an SN2 pathway.[5]

Causality Behind Reactivity Differences:

The primary driver for the differences in reactivity is the degree of activation of the aromatic ring. The number and position of electron-withdrawing groups directly impact the stability of the Meisenheimer intermediate, which is often the rate-determining step.[1] For this compound, the para-nitro group strongly activates the C-F bond at the 1-position, while the ortho-nitro group activates the C-F bond at the 2-position. The presence of the benzylic alcohol is a unique feature. While its electronic influence on the aromatic ring is likely minor, its steric bulk could play a role in directing nucleophilic attack, potentially favoring substitution at the less hindered fluorine atom. Furthermore, under certain conditions, the hydroxyl group could be deprotonated, leading to a negatively charged species that could either inhibit or, in a more complex scenario, participate in the reaction.

Experimental Protocols for Kinetic Studies

A robust and reliable experimental protocol is paramount for obtaining accurate kinetic data. The following outlines a comprehensive workflow for studying the kinetics of nucleophilic substitution on this compound using UV-Visible spectrophotometry, a technique well-suited for monitoring reactions involving chromophoric species.[6][7][8]

Materials and Instrumentation
  • This compound (Substrate)

  • Nucleophile (e.g., morpholine, piperidine, or a thiol)

  • Solvent (e.g., Acetonitrile, DMSO, or a buffered aqueous solution)

  • Buffer components (if applicable)

  • UV-Visible Spectrophotometer with temperature control

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Workflow for Kinetic Measurements

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare stock solution of This compound thermo Thermostat the spectrophotometer and reactant solutions prep_substrate->thermo prep_nucleophile Prepare stock solution of the nucleophile prep_nucleophile->thermo prep_buffer Prepare buffer solution (if applicable) prep_buffer->thermo mix Mix reactants in a quartz cuvette thermo->mix measure Immediately place the cuvette in the spectrophotometer and start data acquisition mix->measure monitor Monitor the change in absorbance at a predetermined wavelength over time measure->monitor plot_abs Plot Absorbance vs. Time monitor->plot_abs convert_conc Convert Absorbance to Concentration using Beer-Lambert Law plot_abs->convert_conc plot_conc Plot ln[Substrate] vs. Time (for pseudo-first-order) convert_conc->plot_conc calc_k Determine the pseudo-first-order rate constant (k_obs) from the slope plot_conc->calc_k calc_k2 Calculate the second-order rate constant (k2) calc_k->calc_k2

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Steps
  • Wavelength Selection: Determine the optimal wavelength for monitoring the reaction. This is typically a wavelength where there is a significant change in absorbance as the reactant is consumed and the product is formed. An isosbestic point, where the molar absorptivity of the reactant and product are equal, can be used to monitor for the presence of stable intermediates.[9]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at different concentrations.

    • If the reaction is to be run in a buffered solution, prepare the buffer at the desired pH.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.

    • In a quartz cuvette, pipette the required volume of the substrate stock solution and the solvent/buffer.

    • Initiate the reaction by adding the nucleophile stock solution, ensuring rapid and thorough mixing.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength at regular time intervals.

  • Pseudo-First-Order Conditions: To simplify the kinetics, it is often advantageous to use a large excess of the nucleophile (at least 10-fold) relative to the substrate.[10] Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction, and the reaction follows pseudo-first-order kinetics with respect to the substrate.[10]

Data Analysis and Interpretation

The data obtained from the spectrophotometer (Absorbance vs. Time) needs to be processed to extract the kinetic parameters.

Determining the Pseudo-First-Order Rate Constant (kobs)
  • Convert Absorbance to Concentration: Using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (usually 1 cm), and c is the concentration. The change in absorbance of the reactant can be related to its concentration.

  • Plot the Data: For a pseudo-first-order reaction, a plot of the natural logarithm of the reactant concentration (ln[Substrate]) versus time will yield a straight line.[11]

  • Calculate kobs: The slope of this line is equal to -kobs.[11]

Determining the Second-Order Rate Constant (k2)

The pseudo-first-order rate constant, kobs, is related to the second-order rate constant, k2, and the concentration of the nucleophile by the following equation:

kobs = k2[Nucleophile]

By determining kobs at several different concentrations of the nucleophile (while keeping the substrate concentration constant), a plot of kobs versus [Nucleophile] can be constructed. The slope of this line will be the second-order rate constant, k2.

G cluster_data_processing Data Processing cluster_k2_determination Second-Order Rate Constant Determination abs_time Absorbance vs. Time Data ln_conc_time Plot ln[Substrate] vs. Time abs_time->ln_conc_time slope_kobs Slope = -k_obs ln_conc_time->slope_kobs multiple_kobs Repeat for multiple [Nucleophile] slope_kobs->multiple_kobs plot_kobs_nuc Plot k_obs vs. [Nucleophile] multiple_kobs->plot_kobs_nuc slope_k2 Slope = k_2 plot_kobs_nuc->slope_k2

Caption: Data analysis workflow.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The linearity of the pseudo-first-order plots and the plot of kobs versus [Nucleophile] provide internal checks on the consistency of the data and the validity of the assumed rate law. Furthermore, conducting the experiments at different temperatures allows for the determination of activation parameters (e.g., activation energy, enthalpy, and entropy of activation) through the Arrhenius and Eyring equations, providing deeper mechanistic insights.[12]

Conclusion

The kinetic study of nucleophilic aromatic substitution on this compound offers a rich platform for understanding the interplay of electronic and steric effects in SNAr reactions. By comparing its reactivity with judiciously chosen analogues, researchers can gain valuable insights into structure-activity relationships, which are critical for the development of novel pharmaceuticals and fine chemicals. The experimental and data analysis frameworks provided in this guide offer a robust starting point for conducting high-quality kinetic investigations, enabling scientists to make data-driven decisions in their synthetic endeavors.

References

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Fountainhead Press. (n.d.). Reaction Kinetics--Spectrophotometric Determination of a Rate Law. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(37), 14598-14602.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]

  • ScienceDirect. (2025, August 8). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2014, June 9). Determination of Rate Constants and Equilibrium Constants for Solution-Phase Drug–Protein Interactions by Ultrafast Affinity Extraction. Analytical Chemistry. Retrieved from [Link]

  • What The Data Tells Us. (2012, June 27). Two Types of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024, April 12). Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • NASA Jet Propulsion Laboratory. (2000, March 9). Chemical Kinetics and Photochemical Data for Use in Stratospheric Modeling - Supplement to Evaluation 12: Update of Key Reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Société Chimique de Tunisie. (n.d.). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. Retrieved from [Link]

  • Truman State University. (2011, April 21). Spectrophotometric Determination of an Equilibrium Constant. Chem Lab. Retrieved from [Link]

  • Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • University College London. (n.d.). mechanisms of nucleophilic substitution. UCL Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

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comparative analysis of fluorinated vs. non-fluorinated nitrobenzyl alcohols in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Fluorinated vs. Non-Fluorinated Nitrobenzyl Alcohols in Synthesis

Executive Summary

Nitrobenzyl alcohols are pivotal intermediates in organic synthesis, most notably for their role as photocleavable protecting groups. The strategic introduction of fluorine onto the aromatic ring of these molecules can profoundly alter their physicochemical properties and reactivity. This guide provides a comparative analysis of fluorinated and non-fluorinated nitrobenzyl alcohols, offering researchers the data and rationale needed to select the optimal tool for their specific application. We will explore the nuances of their synthesis, the impact of fluorination on key properties such as acidity and lipophilicity, and their differential performance in applications like photochemical deprotection. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to guide researchers in drug development and materials science.

Introduction: The Strategic Value of the Nitrobenzyl Moiety and the Fluorine Advantage

The ortho-nitrobenzyl group is one of the most widely utilized photolabile protecting groups (PPGs) in chemistry and biology.[1][2] Upon irradiation with UV light, it undergoes an intramolecular rearrangement to release a protected functional group, such as an alcohol, carboxylate, or phosphate, along with a benign o-nitrosobenzaldehyde byproduct.[1] This ability to trigger reactions with spatial and temporal precision using light is invaluable in applications ranging from controlled drug release and tissue engineering to the synthesis of complex molecules.[1]

While the classic nitrobenzyl scaffold is highly effective, the field of medicinal chemistry has increasingly demonstrated the power of fluorine substitution to enhance molecular properties.[3][4] Introducing fluorine, the most electronegative element, can dramatically influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa).[4][5][6] When applied to the nitrobenzyl framework, fluorination offers a powerful handle to fine-tune its performance, creating a new class of reagents with distinct advantages. This guide will dissect these differences to provide a clear, evidence-based comparison.

Comparative Synthesis Strategies

The accessibility of a chemical tool is paramount. Here, we compare common synthetic routes to both non-fluorinated and fluorinated nitrobenzyl alcohols.

Synthesis of Non-Fluorinated Nitrobenzyl Alcohols

Standard nitrobenzyl alcohols are readily prepared from inexpensive starting materials. Common methods include:

  • Hydrolysis of Nitrobenzyl Halides: This is a robust and scalable method. For example, p-nitrobenzyl chloride can be hydrolyzed under heating in water, often catalyzed by an ionic liquid, to produce p-nitrobenzyl alcohol in high yields (92-96%).[7] This approach avoids the use of expensive reducing agents and generates minimal waste.[7]

  • Reduction of Nitrobenzaldehydes: Aldehyd reduction, for instance, using sodium borohydride after a Cannizzaro reaction on m-nitrobenzaldehyde, provides the corresponding alcohol.[8]

  • Saponification of Nitrobenzyl Esters: A two-step process involving the formation of a nitrobenzyl acetate from the corresponding halide, followed by hydrolysis with a base like sodium hydroxide, is also a well-established method.[9]

Synthesis of Fluorinated Nitrobenzyl Alcohols

The synthesis of fluorinated analogs typically starts from a pre-fluorinated aromatic compound. The challenge lies in the strategic introduction of the nitro and hydroxymethyl groups.

  • Reduction of Fluorinated Nitrobenzoic Acids or Aldehydes: A common route involves the reduction of a commercially available fluorinated nitroaromatic carbonyl compound. For instance, 5-amino-2-nitrobenzoic acid can be reduced with borane in THF to yield 5-amino-2-nitrobenzyl alcohol.[10] A similar strategy can be applied to fluorinated precursors.

  • Deoxyfluorination: While less common for this specific target, alcohols can be converted to fluorides using reagents like DAST or PyFluor.[11] This highlights the broader synthetic toolkit available for introducing fluorine.

  • Direct Functionalization: Starting from a fluoronitrotoluene, radical bromination followed by hydrolysis is a potential, albeit sometimes lower-yielding, pathway analogous to the synthesis of non-fluorinated versions.[12]

The general workflow for synthesizing these compounds can be visualized as a multi-step process starting from basic aromatic precursors.

G cluster_0 Non-Fluorinated Synthesis cluster_1 Fluorinated Synthesis Nitrobenzyl Halide Nitrobenzyl Halide Hydrolysis Hydrolysis Nitrobenzyl Halide->Hydrolysis Nitrobenzaldehyde Nitrobenzaldehyde Reduction Reduction Nitrobenzaldehyde->Reduction NBA_Product Nitrobenzyl Alcohol Hydrolysis->NBA_Product Reduction->NBA_Product Fluoronitro-\nbenzaldehyde/acid Fluoronitro- benzaldehyde/acid Reduction_F Reduction_F Fluoronitro-\nbenzaldehyde/acid->Reduction_F Reduction FNBA_Product Fluorinated Nitrobenzyl Alcohol Reduction_F->FNBA_Product

Caption: General synthetic workflows for nitrobenzyl alcohols.

Table 1: Comparison of Synthetic Methodologies
MethodStarting MaterialKey ReagentsTypical YieldStrengthsWeaknesses
Hydrolysis Nitrobenzyl HalideWater, Ionic Liquid Catalyst>90%[7]High atom economy, scalable, environmentally benign.[7]Requires halide precursor.
Ester Saponification Nitrobenzyl AcetateNaOH, Methanol64-71%[9]Uses common reagents.Two-step process, moderate yield.
Aldehyde Reduction NitrobenzaldehydeFormalin, KOH (Cannizzaro)Variable[8]Direct conversion from aldehyde.Can have side reactions.
Acid/Aldehyde Reduction (F) Fluoronitrobenzoic AcidBorane-THF~83%[10]Good for specific isomers.Relies on availability of fluorinated precursors.

Impact of Fluorination on Physicochemical Properties

The introduction of fluorine causes predictable yet powerful shifts in molecular properties due to its strong inductive electron-withdrawing effect (-I) and weaker resonance donating effect (+M).[13][14]

Acidity (pKa)

Fluorine's powerful inductive effect significantly increases the acidity of nearby protons.[15][16] When placed on the aromatic ring of a benzyl alcohol, fluorine withdraws electron density, stabilizing the resulting alkoxide conjugate base and thus lowering the pKa of the hydroxyl group.[15]

Studies on substituted benzyl alcohols have experimentally confirmed this trend. It was found that ortho-fluorination generally leads to an increase in the hydrogen-bond (HB) acidity of the hydroxyl group.[17][18][19] This increased acidity can be critical in reactions where the alcohol acts as a nucleophile or in biological systems where protonation states are key. However, it's noteworthy that o,o'-difluorination can sometimes reverse this trend due to complex intramolecular interactions and conformational changes.[17][18]

Lipophilicity and Metabolic Stability

In drug development, fluorination is a go-to strategy for enhancing metabolic stability and tuning lipophilicity.[3][6] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450.[4] By replacing a C-H bond with a C-F bond at a site of metabolic vulnerability, the pharmacokinetic profile of a molecule can be dramatically improved.[4]

Furthermore, fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[3] This is a crucial parameter for "caged" compounds designed to act within a cell.

Table 2: Physicochemical Property Comparison
PropertyNon-Fluorinated Nitrobenzyl AlcoholFluorinated Nitrobenzyl AlcoholRationale & Significance
Acidity (pKa of -OH) Higher (Less Acidic)Lower (More Acidic)[17][18]Fluorine's inductive effect stabilizes the conjugate base, making the alcohol a better proton donor.[15]
Lipophilicity (logP) LowerHigher[3]Increases membrane permeability and absorption.[3][4]
Metabolic Stability Susceptible to oxidationMore resistant at fluorinated sites[4]The strong C-F bond blocks enzymatic breakdown, improving in vivo lifetime.[4]
Hydrogen Bonding Standard HB donorStronger HB donor (with o-F)[17][19]Influences solubility, crystal packing, and interactions with biological targets.

Performance in Key Applications: Photocleavable Protecting Groups

The ultimate test of these molecules is their performance. As PPGs, the key metrics are the wavelength of activation and the efficiency of cleavage (quantum yield).

Mechanism of Photocleavage

The photocleavage of an o-nitrobenzyl compound proceeds via a Norrish Type II-like mechanism. Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments to release the protected molecule and o-nitrosobenzaldehyde.[1]

G A o-Nitrobenzyl Ether (Ground State) B Excited State A->B  hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Rearrangement E Released Alcohol + o-Nitrosobenzaldehyde D->E Fragmentation

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

Comparative Analysis of Cleavage Efficiency

The electronic properties of the aromatic ring directly influence the efficiency of this process. Electron-withdrawing groups, like fluorine, can impact the energy of the excited state and the stability of the intermediates.

  • Wavelength of Activation: While extensive conjugation is the primary way to red-shift the absorption wavelength, simple fluorination generally has a minor effect on the λ_max, keeping it in the UV range.[10]

  • Quantum Yield (Φ): This is where the most significant differences can arise. The efficiency of the hydrogen abstraction and subsequent steps is sensitive to the electronic environment. Adding electron-withdrawing groups can sometimes increase the quantum yield. For instance, a 2,6-dinitrobenzyl PPG shows a significantly higher quantum yield than the mono-nitro version, partly due to the enhanced electron-withdrawing nature of the ring.[1] Fluorine's strong -I effect can similarly modulate the reaction efficiency, though the effect is often substrate-dependent and requires empirical validation.

Decision Framework: When to Use Fluorinated vs. Non-Fluorinated Variants

The choice between these two classes of reagents should be driven by the specific demands of the experiment.

G Start Select Nitrobenzyl Alcohol Type Q1 Is enhanced metabolic stability or lipophilicity a primary concern? Start->Q1 Q2 Is increased acidity of the alcohol (or its precursor) desirable? Q1->Q2 No Use_F Use Fluorinated Nitrobenzyl Alcohol Q1->Use_F Yes Q2->Use_F Yes Use_NF Use Non-Fluorinated Nitrobenzyl Alcohol Q2->Use_NF No

Caption: Decision tree for selecting the appropriate nitrobenzyl alcohol.

Detailed Experimental Protocols

To ensure reproducibility, we provide detailed, self-validating protocols based on established literature procedures.

Protocol 1: Synthesis of p-Nitrobenzyl Alcohol via Hydrolysis[8]
  • Reaction Setup: To a 3000 mL reaction flask, add p-nitrobenzyl chloride (171.6 g, 1 mol), water (1.8 L), and 1-butyl-3-methylimidazolium chloride (1.75 g, 0.01 mol).

  • Heating: Begin stirring and heat the mixture to 100 °C.

  • Reaction Monitoring: Maintain the reaction at 100 °C for 7 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 5 °C to induce crystallization.

  • Purification: Collect the solid product by centrifugation or filtration. Wash the solid with cold water and dry under vacuum.

  • Yield: This procedure typically yields the white, solid product in approximately 95% (around 145.5 g).[7]

Protocol 2: Synthesis of a Representative Fluorinated Nitrobenzyl Alcohol (Conceptual)

This protocol is a conceptual adaptation based on standard reduction procedures applied to a fluorinated precursor.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, ~2.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2-fluoro-5-nitrobenzyl alcohol.

Protocol 3: General Procedure for Photochemical Deprotection
  • Sample Preparation: Dissolve the o-nitrobenzyl-protected substrate (e.g., an ether or ester) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) in a quartz cuvette or reaction vessel. The concentration should be optimized but is typically in the micromolar to millimolar range.

  • Irradiation: Irradiate the solution with a UV lamp equipped with a filter to select the appropriate wavelength (typically 350-365 nm).[20] A Rayonet photoreactor or a high-pressure mercury lamp can be used.

  • Monitoring: Follow the progress of the deprotection by a suitable analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy (monitoring the disappearance of the starting material and the appearance of the product).

  • Isolation: Once the reaction is complete, the solvent can be removed in vacuo. The resulting mixture, containing the deprotected product and the o-nitrosobenzaldehyde byproduct, can be purified by standard chromatographic techniques if necessary.

Conclusion and Future Outlook

The choice between fluorinated and non-fluorinated nitrobenzyl alcohols is a strategic one, hinging on the desired outcome of the synthesis or application.

  • Non-fluorinated nitrobenzyl alcohols remain the workhorses for many applications. They are cost-effective, synthetically accessible, and their behavior as photocleavable protecting groups is well-understood and reliable.[7][8][9][12]

  • Fluorinated nitrobenzyl alcohols represent a class of specialized tools. The benefits of enhanced acidity, lipophilicity, and metabolic stability make them particularly attractive for applications in drug discovery and chemical biology.[4][17][18] The ability to block metabolic soft spots or improve membrane permeability can be the deciding factor for the success of a "caged" therapeutic agent.

Future research will likely focus on developing nitrobenzyl systems with further refined properties, such as red-shifted absorption wavelengths to allow for cleavage with less phototoxic visible light, and even higher quantum yields for more efficient deprotection. The continued exploration of fluorination patterns on the aromatic ring will undoubtedly play a central role in this endeavor.

References

  • Preparation method of p-nitrobenzyl alcohol.
  • Preparation method of o-nitrobenzol.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC - NIH.
  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.
  • p-NITROBENZYL ALCOHOL. Organic Syntheses Procedure. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines. PMC - NIH.
  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing. [Link]

  • Photolabile protecting group. Wikipedia. [Link]

  • Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. University of Southampton. [Link]

  • o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones. RSC Publishing. [Link]

  • New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. ResearchGate. [Link]

  • Synthesis of m-Nitro-benzyl alcohol. PrepChem.com. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu. [Link]

  • Acidity and Basicity of Alcohols. Master Organic Chemistry. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library. [Link]

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A Comparative Guide to the Spectroscopic Characterization of Novel Compounds from (2,5-Difluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the spectroscopic characterization of novel compounds derived from the versatile building block, (2,5-Difluoro-4-nitrophenyl)methanol. As researchers in medicinal chemistry and materials science increasingly utilize highly functionalized aromatic scaffolds, rigorous and unambiguous structural elucidation is paramount. This document moves beyond a simple recitation of techniques, offering a comparative analysis grounded in the specific structural features of this fluorinated nitroaromatic alcohol. We will explore how a multi-spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—provides a self-validating system for structural confirmation.

The parent compound, this compound, presents a unique combination of spectroscopic handles: two magnetically distinct fluorine atoms, a nitro group with characteristic vibrational modes and electronic properties, and a reactive benzylic alcohol. Each of these features provides a distinct signal that will shift predictably upon chemical modification, allowing for a detailed comparative analysis between the parent compound and its novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework and, critically for this topic, the fluorine environments. We will consider ¹H, ¹³C, and ¹⁹F NMR as a cohesive unit.

Expertise & Experience: Why a Multi-Nuclear NMR Approach is Essential

For fluorinated compounds, relying solely on ¹H and ¹³C NMR is insufficient. ¹⁹F NMR is not just an auxiliary technique; it is a primary tool for confirming structure and purity. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and making it an excellent nucleus for NMR studies.[1] Furthermore, the wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, making it easier to resolve signals from different fluorine environments.[2] Coupling constants between ¹H-¹⁹F and ¹⁹F-¹⁹F provide through-bond connectivity information that is invaluable for assigning regiochemistry in derivatives.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signals do not overlap with key analyte signals.

  • Internal Standard: Add a small amount of a reference standard. Tetramethylsilane (TMS) is the conventional reference for ¹H and ¹³C NMR.[3] For ¹⁹F NMR, a common external or internal reference is trifluorotoluene.[1]

  • Instrument Setup:

    • Tune and match the appropriate NMR probe for each nucleus (¹H, ¹³C, ¹⁹F). Modern spectrometers can often measure ¹H and ¹⁹F spectra using the same probe.[1]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30). Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • ¹⁹F NMR: Acquire a standard one-pulse experiment, often with proton decoupling to simplify the spectra. The acquisition parameters are similar to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for all spectra. Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm, Trifluorotoluene at ~ -63 ppm).

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve 5-10 mg in ~0.6 mL Deuterated Solvent ref Add Internal Reference (e.g., TMS, CF3C6H5) prep->ref acq_H Acquire ¹H Spectrum ref->acq_H proc Fourier Transform, Phasing, Baseline Correction acq_H->proc acq_F Acquire ¹⁹F Spectrum acq_F->proc acq_C Acquire ¹³C Spectrum acq_C->proc cal Calibrate Chemical Shifts proc->cal analysis Assign Signals & Analyze Couplings (J-values) cal->analysis elucidate Propose/Confirm Structure analysis->elucidate

Caption: Workflow for multi-nuclear NMR characterization.

Comparative NMR Data

The following table compares the expected NMR signals for the parent compound with a hypothetical ether derivative, demonstrating how spectral changes confirm the chemical transformation.

Signal OriginThis compound(2,5-Difluoro-4-nitrophenyl)methyl ethyl ether (Hypothetical)Rationale for Change
¹H NMR
-CH₂-~4.8 ppm (doublet, J ≈ 6 Hz)~4.6 ppm (singlet)Disappearance of coupling to -OH proton. Slight upfield shift.
-OH~2.5 ppm (triplet, J ≈ 6 Hz)AbsentLoss of the hydroxyl proton upon etherification.
Ar-H (H3)~7.8 ppm (dd)~7.8 ppm (dd)Minimal change expected for this aromatic proton.
Ar-H (H6)~7.5 ppm (dd)~7.5 ppm (dd)Minimal change expected for this aromatic proton.
-O-CH₂-CH₃Absent~3.6 ppm (quartet)New signal from the ethyl group's methylene protons.
-O-CH₂-CH₃Absent~1.2 ppm (triplet)New signal from the ethyl group's methyl protons.
¹⁹F NMR
F2~ -115 ppm~ -115 ppmNegligible change as it is distant from the reaction site.
F5~ -125 ppm~ -125 ppmNegligible change as it is distant from the reaction site.
¹³C NMR
-CH₂-~60 ppm~68 ppmDownfield shift due to the ether linkage.
Ar-C (C-NO₂)~145 ppm~145 ppmMinimal change.
Ar-C (C-F)~155-160 ppm (d)~155-160 ppm (d)Minimal change.
-O-CH₂-CH₃Absent~66 ppmNew signal from the ethyl group's methylene carbon.
-O-CH₂-CH₃Absent~15 ppmNew signal from the ethyl group's methyl carbon.

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups.[4] For derivatives of this compound, it provides a direct method to track changes to the alcohol and nitro moieties.

Expertise & Experience: Key Vibrational Modes to Monitor

The most informative regions in the IR spectrum for this class of compounds are the O-H stretch, the N-O stretches of the nitro group, and the C-F stretches. The nitro group exhibits two distinct, strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear at 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[5][6] The C-F stretching vibrations are also strong and appear in the 1300-1000 cm⁻¹ region.[7] Any reaction that modifies these groups will cause a significant and easily identifiable change in the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • ATR (Preferred for speed):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR stage.

    • Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • KBr Pellet:

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Comparative IR Data
Functional GroupWavenumber (cm⁻¹)This compoundAlternative Compound (e.g., corresponding amine)Rationale for Change
O-H Stretch (Alcohol)3500 - 3200Strong, broad peakAbsentLoss of the hydroxyl group.
N-H Stretch (Amine)3500 - 3300AbsentTwo medium peaks (primary amine)Appearance of N-H stretches from the new amine group.
Aromatic C-H Stretch3100 - 3000Weak to medium peakWeak to medium peakUnchanged.
Aliphatic C-H Stretch3000 - 2850Medium peaksMedium peaksUnchanged.
N-O Asymmetric Stretch1550 - 1475Strong, sharp peakAbsentDisappearance confirms reduction of the nitro group.[5]
N-O Symmetric Stretch1360 - 1290Strong, sharp peakAbsentDisappearance confirms reduction of the nitro group.[5]
C-F Stretch1300 - 1000Strong peaksStrong peaksUnchanged.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, the isotopic distribution can also be a key identifier.[8]

Expertise & Experience: Interpreting Fragmentation

Aromatic systems like the one in our parent compound are relatively stable, meaning the molecular ion peak (M⁺) should be prominent.[8] Key fragmentation pathways for derivatives will likely involve the cleavage of bonds beta to the aromatic ring.[9] For example, in the parent alcohol, loss of the hydroxymethyl radical (•CH₂OH) or water (H₂O) from the molecular ion are expected fragmentation pathways. The presence of fluorine atoms provides an additional check, as their mass must be accounted for in any proposed fragment.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization if necessary.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Parameters:

    • Set the ionization mode (positive or negative). For these compounds, both modes can be explored.

    • Optimize key ESI parameters: capillary voltage, cone voltage, desolvation gas flow, and temperature.

    • Acquire data over a relevant m/z range (e.g., 50-500 amu). High-resolution MS (HRMS) is strongly recommended to obtain exact mass data for elemental composition determination.

Logical Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_analysis Data Analysis prep Prepare Dilute Solution (~0.1 mg/mL in MeOH/ACN) infuse Infuse into ESI Source prep->infuse acquire Acquire Spectrum (Positive/Negative Mode) infuse->acquire find_M Identify Molecular Ion Peak (M+H)⁺ or (M-H)⁻ acquire->find_M exact_mass Determine Exact Mass (HRMS) & Propose Formula find_M->exact_mass fragments Analyze Fragmentation Pattern exact_mass->fragments confirm Confirm MW & Support Structure fragments->confirm

Caption: Workflow for Mass Spectrometry characterization.

Comparative MS Data
CompoundMolecular FormulaExpected Exact Mass [M]Key Expected Ions (m/z)Interpretation
This compoundC₇H₅F₂NO₃189.0237189.02 (M⁺), 171.01 (M-H₂O)⁺, 158.02 (M-CH₂OH)⁺Molecular ion and loss of water or the hydroxymethyl group.
(2,5-Difluoro-4-aminophenyl)methanol (Hypothetical)C₇H₇F₂NO159.0495159.05 (M⁺), 142.05 (M-NH₃)⁺, 128.04 (M-CH₂OH)⁺Shift in MW by -30 Da confirms NO₂ -> NH₂. Fragmentation changes accordingly.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The presence of the nitro group and the aromatic ring creates characteristic electronic transitions that are sensitive to changes in substitution.[10][11]

Expertise & Experience: Chromophore Analysis

Aromatic nitro compounds typically display strong absorption bands in the UV region (200-400 nm) due to π → π* transitions of the benzene ring and n → π* transitions associated with the nitro group.[12] Altering the electronic nature of other substituents on the ring (e.g., reducing the nitro group to an amine) will cause a significant shift (either bathochromic or hypsochromic) in the absorption maximum (λ_max), providing clear evidence of the chemical transformation.

Experimental Protocol: Solution UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Use matched quartz cuvettes.

    • Fill one cuvette with the pure solvent to serve as a blank and zero the spectrophotometer.

    • Fill the other cuvette with the sample solution.

    • Scan the sample over a range of 200-600 nm to identify all absorption maxima (λ_max).

Comparative UV-Vis Data
CompoundExpected λ_max (nm)Type of TransitionComparison & Rationale
This compound~260-290 nmπ → πThe nitro group is an electron-withdrawing group, influencing the energy of the π-system.
(2,5-Difluoro-4-aminophenyl)methanol (Hypothetical)~300-340 nmπ → πThe amine group is a strong electron-donating group, which extends conjugation and shifts the λ_max to a longer wavelength (bathochromic shift). This provides strong comparative evidence of the nitro group reduction.

Integrated Analysis: A Holistic Approach

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods. The flowchart below illustrates how these independent analyses converge to provide a validated chemical structure.

Integrated_Analysis NMR NMR (¹H, ¹³C, ¹⁹F) info_NMR C-H-F Framework Connectivity NMR->info_NMR IR IR info_IR Functional Groups (-OH, -NO₂, C-F) IR->info_IR MS MS info_MS Molecular Weight Elemental Formula MS->info_MS UV UV-Vis info_UV Conjugated System Chromophores UV->info_UV final_structure Validated Structure info_NMR->final_structure info_IR->final_structure info_MS->final_structure info_UV->final_structure

Caption: Integrated workflow for structural validation.

By comparing the full spectroscopic profile of a novel derivative to that of the starting material, this compound, a researcher can confidently and unambiguously determine its structure. Each piece of data acts as a check on the others, creating the self-validating system that is the hallmark of rigorous scientific integrity.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Aromatic Nitration. I. The Ultraviolet Spectra of Aromatic Nitro Compounds in Sulfuric Acid. (1951). Journal of the American Chemical Society. [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. [Link]

  • UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... (n.d.). ResearchGate. [Link]

  • (4-Nitrophenyl)methanol - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.).
  • The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. (1957). Journal of the Chemical Society. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). ACS Publications. [Link]

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]

  • Infrared of nitro compounds. (n.d.). Chemistry Stack Exchange. [Link]

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (n.d.). PMC - PubMed Central. [Link]

  • F-19 NMR Spectroscopy. (2022). YouTube. [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (2,5-Difluoro-4-nitrophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (2,5-Difluoro-4-nitrophenyl)methanol, a compound frequently utilized in pharmaceutical research and development. By understanding the inherent hazards and adhering to established best practices, researchers can ensure the safe and compliant disposal of this and similar chemical entities.

Compound Identification and Hazard Assessment

Key Chemical Properties:

PropertyValueSource
Chemical Formula C₇H₅F₂NO₃ChemScene
Molecular Weight 189.12 g/mol ChemScene
CAS Number 1160474-68-9N/A
Flash Point 80 °CN/A

A closely related isomer, (3,5-Difluoro-4-nitrophenyl)methanol, is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given the structural similarities, it is prudent to assume that this compound exhibits a comparable hazard profile. The presence of the nitro group and fluorine atoms also necessitates careful consideration of its reactivity and potential decomposition products. Nitroaromatic compounds can be toxic and may have mutagenic properties. Furthermore, the combustion of fluorinated organic compounds can produce hazardous byproducts such as hydrogen fluoride.

Personal Protective Equipment (PPE) and Spill Management

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

Spill Management Protocol:

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate vicinity.

  • Isolate the Area: Restrict access to the spill location.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste management company via incineration . This is the standard and most effective method for the destruction of halogenated and nitrated aromatic compounds.

On-site Waste Accumulation:

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: This waste stream should be segregated from other laboratory waste to prevent inadvertent reactions. Specifically, keep it separate from strong acids, bases, and oxidizing agents.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from sources of ignition. The SAA should be under the control of the laboratory personnel generating the waste.

  • Container Management: Keep the waste container closed at all times except when adding waste.

Workflow for Disposal:

Caption: Workflow for the compliant disposal of this compound.

Regulatory Considerations

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • This compound is not a listed hazardous waste.

  • Ignitability: With a flash point of 80°C, it does not meet the definition of an ignitable waste (<60°C).

  • Corrosivity and Reactivity: Based on its chemical structure, it is not expected to be corrosive or reactive.

  • Toxicity: While not specifically tested, the known hazards of similar compounds strongly suggest that it could be considered toxic.

Therefore, out of an abundance of caution and in alignment with good laboratory practice, This compound should be managed as a hazardous waste . Generators of this waste are responsible for its proper identification, management, and disposal.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By following the procedures outlined in this guide—including rigorous hazard assessment, consistent use of appropriate PPE, and adherence to a compliant waste management workflow—researchers can mitigate risks and ensure the responsible handling of this chemical from cradle to grave. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of chemical waste.

References

  • Chemsrc. (2025). (4-Nitrophenyl)methanol. Retrieved from [Link]

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Gulf Petrochemical Industries Co. (2024). Hazards Classification. Retrieved from [Link]

  • NILU. (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResearchGate. (2014). Emissions from incineration of fluoropolymer materials - A literature survey. Retrieved from [Link]

  • Carl Roth. (n.d.).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.